VAV1 degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
3-[2-chloro-3-[4-(2-oxo-1-pyridinyl)phenyl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-21-16(4-3-5-17(21)18-11-12-19(26)24-22(18)28)14-7-9-15(10-8-14)25-13-2-1-6-20(25)27/h1-10,13,18H,11-12H2,(H,24,26,28) |
InChI Key |
RIFDPWJLHNZGEX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of VAV1 Molecular Glue Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein downstream of both T-cell and B-cell receptors.[1][2] Its expression is primarily restricted to immune cells, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] Despite its clear role in immune cell function, VAV1 has been considered "undruggable" by conventional small molecule inhibitors due to the lack of well-defined binding pockets.[2][4] The emergence of molecular glue degraders (MGDs) has provided a novel therapeutic modality to target such challenging proteins.[5] These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] This guide provides an in-depth technical overview of the discovery and characterization of VAV1 molecular glue degraders, with a focus on key quantitative data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action: Gluing VAV1 to its Demise
VAV1 molecular glue degraders function by inducing the formation of a ternary complex between VAV1 and an E3 ubiquitin ligase, most notably Cereblon (CRBN).[4] This induced proximity is the crucial first step in the degradation process. Once the ternary complex is formed, VAV1 is polyubiquitinated, marking it for recognition and degradation by the 26S proteasome. This targeted protein degradation leads to the functional knockout of VAV1 in immune cells, thereby attenuating downstream signaling pathways responsible for T-cell and B-cell activation, proliferation, and inflammatory cytokine production.[2] A significant breakthrough in understanding this interaction has been the discovery of a non-canonical RT-loop degron within the VAV1 SH3 domain, which is recognized by the CRBN-MGD complex.[6]
VAV1 Signaling Pathway
VAV1 is a crucial transducer of signals from the T-cell receptor (TCR) and B-cell receptor (BCR).[7] Upon TCR stimulation, VAV1 is phosphorylated and activated, leading to the activation of multiple downstream pathways.[7] These include the activation of Phospholipase C-γ1 (PLC-γ1), which results in an intracellular calcium flux, and the activation of the Ras/ERK pathway, which is critical for gene transcription and cell proliferation.[7][8] VAV1 also functions as a scaffold protein, facilitating the assembly of signaling complexes.[7] By promoting the degradation of VAV1, molecular glue degraders effectively shut down these critical signaling cascades in immune cells.
Quantitative Data Summary
The following tables summarize key quantitative data for VAV1 molecular glue degraders from preclinical and clinical studies.
Table 1: In Vitro Degradation of VAV1
| Compound | Cell Line | DC50 | Dmax | Reference |
| MRT-6160 | Jurkat, T, B cells, splenocytes | Not specified | >90% degradation | |
| VAV1 degrader-3 | Not specified | 7 nM | Not specified | [9] |
Table 2: In Vivo Efficacy of VAV1 Degraders
| Compound | Animal Model | Dosing | Key Findings | Reference |
| MRT-6160 | Collagen-Induced Arthritis (CIA) Mice | 10 mg/kg, oral, daily | Significantly decreased disease progression and clinical scores. | [4] |
| MRT-6160 | T-cell Transfer Colitis Mice | 1 mg/kg, oral, daily | Prevented disease progression and colon inflammation. | |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 1-15 mg/kg, oral | Inhibited disease progression. | [9] |
| This compound | T-cell Transfer Colitis Mice | 1 mg/kg, oral | Inhibited disease progression and reduced calprotectin subunits. | [9] |
| This compound | Collagen-Induced Arthritis (CIA) Mice | 1 mg/kg, oral | Inhibited disease progression. | [9] |
Table 3: Clinical Trial Data for MRT-6160
| Phase | Population | Key Findings | Reference |
| Phase I | Healthy Volunteers | >90% VAV1 degradation in peripheral T and B cells; Sustained suppression of T and B cell activity; Up to 99% inhibition of inflammatory cytokines (IL-2, IFN-γ, IL-17A). | [10] |
Experimental Protocols
Detailed methodologies for key experiments in the discovery and characterization of VAV1 molecular glue degraders are outlined below.
Binary and Ternary Complex Formation Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To measure the binding affinity of the MGD to CRBN (binary) and the formation of the VAV1-MGD-CRBN complex (ternary).
-
Methodology:
-
Recombinant tagged VAV1 and CRBN proteins are used.
-
For binary assays, a fluorescently labeled ligand for CRBN is competed off by the MGD, leading to a decrease in FRET signal.
-
For ternary assays, one protein (e.g., VAV1) is labeled with a donor fluorophore (e.g., terbium) and the other (e.g., CRBN) with an acceptor fluorophore (e.g., GFP).
-
In the presence of the MGD, the proteins are brought into proximity, resulting in a FRET signal that is proportional to the amount of ternary complex formed.
-
The assay is performed in a microplate format and read on a TR-FRET-compatible plate reader.
-
2. NanoBRET™ Protein-Protein Interaction (PPI) Assay
-
Objective: To detect the formation of the VAV1-CRBN ternary complex in living cells.
-
Methodology:
-
Cells are engineered to express VAV1 fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).
-
A fluorescent HaloTag® ligand is added to the cells.
-
Upon addition of the MGD, the formation of the ternary complex brings the NanoLuc® and HaloTag® into close proximity.
-
The addition of the NanoLuc® substrate results in bioluminescence resonance energy transfer (BRET) to the HaloTag® ligand, generating a measurable fluorescent signal.
-
VAV1 Degradation Assays
1. HiBiT Protein Degradation Assay
-
Objective: To quantify the degradation of VAV1 in a high-throughput manner.
-
Methodology:
-
A cell line (e.g., Jurkat) is genetically engineered to express VAV1 with a small 11-amino acid HiBiT tag.
-
The HiBiT tag can combine with a larger LgBiT protein to form a functional Nano-Glo® luciferase.
-
Cells are treated with the VAV1 degrader for a specified time.
-
The cells are lysed, and the Nano-Glo® luciferase substrate and LgBiT are added.
-
The resulting luminescence is measured, which is directly proportional to the amount of remaining HiBiT-tagged VAV1.
-
2. Automated Western Blotting (Jess™ System)
-
Objective: To quantify VAV1 protein levels in various cell and tissue samples.
-
Methodology:
-
Cell or tissue lysates are prepared.
-
The Jess™ system automates protein separation by size via capillary electrophoresis and subsequent immunodetection.
-
A primary antibody specific to VAV1 and a labeled secondary antibody are used for detection.
-
The system provides quantitative and reproducible measurements of VAV1 protein expression.
-
Functional Assays
1. T-cell and B-cell Activation and Proliferation Assays
-
Objective: To assess the functional consequences of VAV1 degradation on immune cell activity.
-
Methodology:
-
Primary human T-cells or B-cells are isolated from peripheral blood mononuclear cells (PBMCs).[2]
-
Cells are pre-treated with the VAV1 degrader for a specified time (e.g., 24 hours).
-
T-cells are stimulated with anti-CD3/CD28 antibodies, and B-cells are stimulated with BCR agonists.[2]
-
Cell activation is assessed by measuring the expression of surface markers like CD69 via flow cytometry.[2]
-
Cell proliferation is measured using assays such as CFSE dilution by flow cytometry.
-
The concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-6, IL-17A) in the cell culture supernatant is quantified using methods like ELISA or multiplex bead arrays.[2][10]
-
Discovery Workflow
The discovery of VAV1 molecular glue degraders follows a systematic workflow that integrates computational and experimental approaches.
Conclusion
The discovery of VAV1 molecular glue degraders represents a significant advancement in the pursuit of therapies for autoimmune and inflammatory diseases. By leveraging a novel mechanism to degrade a previously intractable target, these compounds have demonstrated promising preclinical and early clinical activity.[10] The continued development of VAV1 degraders, such as MRT-6160, holds the potential to deliver a new class of highly effective oral therapeutics for patients with a wide range of immune-mediated conditions.[5] The technical framework presented in this guide provides a comprehensive overview of the key data, methodologies, and biological principles underpinning this exciting area of drug discovery.
References
- 1. Monte Rosa Therapeutics Provides Corporate Update and Key [globenewswire.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. molecular-glue-summit.com [molecular-glue-summit.com]
- 4. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
- 8. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. firstwordpharma.com [firstwordpharma.com]
The Core Mechanism of VAV1 Degrader-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein that functions downstream of T-cell and B-cell receptors. Its role in immune cell activation, proliferation, and cytokine production has made it a compelling therapeutic target for autoimmune diseases and certain cancers. VAV1 degrader-3, also known as MRT-6160, is a first-in-class, orally bioavailable molecular glue degrader that potently and selectively induces the degradation of VAV1. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and detailed methodologies for key experimental assessments.
Introduction to VAV1 and Its Role in Signaling
VAV1 is a multi-domain protein that plays a dual role as a GEF for Rho/Rac family GTPases and as a scaffold/adaptor protein.[1] Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, VAV1 is activated through tyrosine phosphorylation, leading to the activation of downstream signaling cascades.[2] These pathways are crucial for cytoskeletal rearrangement, integrin activation, and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), and AP-1, which collectively orchestrate immune responses. Dysregulation of VAV1 signaling is implicated in various inflammatory and autoimmune disorders.
Mechanism of Action of this compound
This compound operates as a molecular glue, a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[3][4] Specifically, this compound facilitates the formation of a ternary complex between VAV1 and Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4]
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: this compound binds to both CRBN and VAV1, acting as a molecular bridge to form a stable ternary complex.[3]
-
Ubiquitination: The formation of this complex brings VAV1 into close proximity to the E3 ligase machinery, leading to the polyubiquitination of VAV1.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades VAV1.
Recent studies have identified a non-canonical RT-loop degron within the C-terminal SH3 domain of VAV1 as the crucial site for its interaction with the CRBN-degrader complex. This selective recognition and subsequent degradation lead to a rapid and sustained reduction in cellular VAV1 protein levels.[5]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| Degradation | |||
| DC₅₀ (VAV1 Degradation) | 7 nM | Not Specified | [6][7] |
| Dₘₐₓ (VAV1 Degradation) | >90% | Peripheral Blood T and B-cells (in vivo) | [5] |
| Functional Inhibition | |||
| IC₅₀ (CD69 Expression) | 0.3160 nM | Primary Human T-cells | |
| IC₅₀ (IL-2 Secretion) | 0.3492 nM | Primary Human T-cells | |
| IC₅₀ (IL-17A Secretion) | 0.08082 nM | Human Th17 cells | |
| Inhibition of Inflammatory Cytokines (IL-2, IFN-γ, IL-17A) | Up to 99% | Peripheral Blood T and B-cells (ex vivo) | [5] |
Signaling Pathways and Experimental Workflows
VAV1 Signaling Pathway
The following diagram illustrates the central role of VAV1 in the T-cell receptor signaling cascade.
This compound Mechanism of Action Workflow
This diagram outlines the process by which this compound leads to the targeted degradation of VAV1.
Experimental Workflow for Assessing Degrader Activity
The following diagram provides a logical flow of experiments to characterize the activity of this compound.
Detailed Experimental Protocols
VAV1 Degradation Quantification by Jess™ Automated Western Blot
This protocol describes the quantification of VAV1 protein levels in cell lysates following treatment with this compound using the Jess™ automated western blot system.
Materials:
-
Jess™ System (ProteinSimple)
-
12-230 kDa Jess/Wes Separation Module
-
Anti-VAV1 primary antibody
-
Anti-loading control (e.g., anti-GAPDH or anti-ß-actin) primary antibody
-
HRP-conjugated secondary antibodies
-
Peroxide/Luminol-S detection reagents
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Treated and untreated cell pellets
Procedure:
-
Cell Lysis and Protein Quantification:
-
Thaw cell pellets on ice and lyse with 100 µL of cold lysis buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Dilute lysates to a final concentration of 0.2-0.5 mg/mL in 0.1X Sample Buffer.
-
Add 5X Fluorescent Master Mix to the diluted lysates.
-
Denature samples at 95°C for 5 minutes.
-
-
Jess™ System Setup:
-
Prepare the assay plate according to the manufacturer's instructions, loading the prepared protein lysates, primary antibodies (diluted in Antibody Diluent 2), secondary antibodies, and detection reagents into the designated wells.
-
Insert the capillary cartridge and the prepared plate into the Jess™ instrument.
-
-
Data Acquisition and Analysis:
-
Run the automated separation and immunodetection protocol.
-
Analyze the data using Compass for Simple Western software.
-
Normalize the VAV1 signal to the loading control signal.
-
Calculate the percentage of VAV1 degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
T-Cell Proliferation by CFSE Dilution Assay
This protocol outlines the measurement of T-cell proliferation in response to stimulation, following treatment with this compound, using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Primary human T-cells
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Dynabeads™)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Staining with CFSE:
-
Resuspend 1 x 10⁶ T-cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Treatment and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete medium and plate in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for 24 hours.
-
Add T-cell stimulation reagents to the appropriate wells. .
-
-
Cell Culture and Harvest:
-
Incubate the cells for 72-96 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and wash with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer using a 488 nm laser for excitation.
-
Analyze the CFSE fluorescence in the FITC channel.
-
Gate on the live lymphocyte population.
-
Quantify the percentage of proliferated cells by identifying the distinct peaks of decreasing CFSE fluorescence, each representing a cell division.
-
IL-2 Secretion Measurement by ELISA
This protocol describes the quantification of Interleukin-2 (IL-2) secreted by primary T-cells after stimulation and treatment with this compound.
Materials:
-
Primary human T-cells
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
Human IL-2 ELISA kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Plate primary T-cells in a 96-well plate.
-
Treat the cells with a dose range of this compound for 24 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
-
Supernatant Collection:
-
Incubate the plate for 48 hours at 37°C.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA Protocol:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of IL-2 in each sample.
-
Determine the IC₅₀ value for the inhibition of IL-2 secretion.
-
Global Proteomics by Tandem Mass Tag (TMT) Mass Spectrometry
This protocol provides a general workflow for assessing the selectivity of this compound by quantitative proteomics.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB)
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution Orbitrap mass spectrometer
Procedure:
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cells in urea-based buffer and sonicate.
-
Quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with the respective TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation:
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase HPLC to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent manner, selecting the most abundant precursor ions for fragmentation (HCD) and analysis of both peptide fragments and TMT reporter ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative protein abundance across samples based on the TMT reporter ion intensities.
-
Identify proteins that are significantly and selectively downregulated in the this compound treated samples.
-
Conclusion
This compound represents a promising therapeutic modality that leverages the principles of targeted protein degradation to potently and selectively eliminate VAV1. Its mechanism as a molecular glue that induces the formation of a VAV1-degrader-CRBN ternary complex is a novel approach to inhibit VAV1 signaling. The quantitative data and experimental workflows presented in this guide provide a comprehensive understanding of its core mechanism of action and a framework for its continued investigation and development. The detailed protocols offer a practical resource for researchers aiming to characterize this compound and similar molecules in the rapidly advancing field of targeted protein degradation.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. MRT-6160 VAV1 molecular glue blocks EAE in preclinical models | BioWorld [bioworld.com]
- 4. uab.edu [uab.edu]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
VAV1 Degrader-3 and CRBN E3 Ligase Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the pharmacological elimination of previously "undruggable" proteins. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome. This technical guide provides an in-depth overview of VAV1 degrader-3 (also known as MRT-6160), a first-in-class, orally active molecular glue that selectively degrades the hematopoietic signaling protein VAV1 by co-opting the Cereblon (CRBN) E3 ligase. We detail the mechanism of action, present key quantitative data, outline experimental protocols for evaluation, and provide structural insights into the ternary complex formation.
Introduction
The Role of VAV1 in Immune Signaling
Proto-oncogene VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) whose expression is tightly restricted to hematopoietic cells.[1] As a crucial signaling protein downstream of T-cell and B-cell receptors (TCR and BCR), VAV1 is a central regulator of adaptive immunity.[1] Upon receptor activation, VAV1 becomes phosphorylated, triggering downstream pathways that are essential for immune cell development, activation, proliferation, and cytokine production.[1][2] Given its pivotal role, dysregulation of VAV1 signaling is implicated in various autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.
Targeted Protein Degradation via Molecular Glues
Molecular glue degraders represent an innovative class of small molecules that hijack the cell's native ubiquitin-proteasome system (UPS).[3] Unlike traditional inhibitors that block a protein's active site, these degraders induce proximity between an E3 ubiquitin ligase and a neosubstrate—a protein not naturally recognized by that ligase.[4][5] This induced proximity leads to the formation of a stable ternary complex, facilitating the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[4]
The CRL4CRBN E3 Ligase Complex
Cereblon (CRBN) is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[4] The CRL4CRBN complex is famously modulated by immunomodulatory imide drugs (IMiDs), which were the first recognized molecular glues.[6] this compound utilizes this same E3 ligase, binding to CRBN and altering its surface to create a novel binding interface for VAV1.[5][7]
Mechanism of Action: VAV1 Degradation
The primary mechanism of this compound involves reprogramming the CRL4CRBN E3 ligase.
-
Binding and Conformational Change: this compound first binds to the CRBN substrate receptor.[7]
-
Ternary Complex Formation: This binding creates a composite surface that can now recognize and bind to VAV1, forming a stable VAV1-degrader-CRBN ternary complex.[5]
-
Polyubiquitination: Within the ternary complex, the CRL4 ligase machinery catalyzes the transfer of multiple ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of VAV1.
-
Proteasomal Degradation: The polyubiquitinated VAV1 is then recognized by the 26S proteasome, which unfolds and proteolytically degrades it, thereby eliminating the protein from the cell.[3] The degrader molecule is then released to engage in another cycle.
Quantitative Analysis
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The data below summarizes its potency and activity.
Table 1: In Vitro Degradation and Cellular Activity of this compound
| Parameter | Value | Cell Type / System | Assay | Notes |
| DC50 | 7 nM | Human & Mouse Immune Cells | JESS / Western Blot | Concentration causing 50% degradation of VAV1 protein.[2][8] |
| Ternary Complex Affinity (Kd) | 16.3 nM | Biochemical Assay | Dianthus Spectral Shift | Represents affinity of the VAV1/CRBN/Degrader complex. Data for a representative VAV1 MGD. |
| Binary CRBN Binding (Kd) | 511 nM | Biochemical Assay | Dianthus Spectral Shift | Represents affinity for the CRBN/Degrader complex. Data for a representative VAV1 MGD. |
| Immune Cell Inhibition | 0-1 µM | Primary Human T-Cells | Flow Cytometry / ELISA | Inhibits TCR-mediated CD69 activation, IL-2 secretion, and proliferation.[2] |
| Immune Cell Inhibition | 0-1 µM | Human PBMCs | ELISA | Inhibits BCR-mediated CD69 expression, and IL-6 & IgG secretion.[2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Dosing | Outcome | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 1-15 mg/kg, p.o. | Inhibits disease progression and severity. | [2][9] |
| Collagen-Induced Arthritis (CIA) | 1 mg/kg, p.o. | Inhibits disease progression. | [2] |
| T-Cell Transfer-Induced Colitis | 1 mg/kg, p.o. | Inhibits disease progression and reduces colon inflammation. | [2][5] |
Key Experimental Protocols
Evaluating a molecular glue degrader requires a multi-faceted approach to confirm ternary complex formation, target degradation, selectivity, and functional consequences.
Ternary Complex Formation: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to demonstrate the degrader-dependent proximity of CRBN and VAV1.
-
Principle: CRBN and VAV1 proteins are labeled with a corresponding TR-FRET donor (e.g., Terbium-conjugated antibody) and acceptor (e.g., fluorescently labeled antibody or tag).
-
Method:
-
Recombinant tagged CRBN (e.g., His-tag) and VAV1 (e.g., GST-tag) are incubated in a microplate.
-
A serial dilution of the degrader compound (this compound) is added.
-
Anti-tag antibodies conjugated to the TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) are added.
-
The plate is incubated to allow complex formation.
-
The plate is read on a TR-FRET-capable reader. An increase in the FRET signal with increasing degrader concentration indicates ternary complex formation.[10]
-
Cellular VAV1 Degradation: HiBiT Assay
The HiBiT system provides a sensitive, quantitative method for measuring intracellular protein levels in real-time.[11][12]
-
Principle: A small 11-amino-acid HiBiT tag is knocked into the endogenous VAV1 gene using CRISPR/Cas9. This tag has a high affinity for the LgBiT protein. When LgBiT is supplied, it complements the HiBiT tag to form a functional NanoLuc® luciferase, producing a luminescent signal directly proportional to the amount of VAV1-HiBiT protein.[12]
-
Method:
-
Culture VAV1-HiBiT knock-in cells (e.g., Jurkat T-cells) in a multi-well plate.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Add a lytic detection reagent containing the LgBiT protein and luciferase substrate.[11]
-
Incubate for 10 minutes at room temperature to lyse cells and allow signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.[12]
-
Global Proteomics for Selectivity Profiling
To ensure the degrader is selective for VAV1, its effect on the entire proteome is assessed using quantitative mass spectrometry.[4][5]
-
Principle: This bottom-up proteomics approach quantifies changes in thousands of proteins simultaneously following degrader treatment.[13]
-
Method:
-
Treat immune cells (e.g., human PBMCs) with this compound (e.g., 10 µM) and a vehicle control (DMSO) for 24 hours.[5]
-
Harvest and lyse the cells, and extract the proteins.
-
Digest proteins into peptides using an enzyme like trypsin.
-
Label the peptides from different conditions (degrader vs. vehicle) with isobaric mass tags (e.g., Tandem Mass Tags, TMT).
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides and their corresponding proteins. A highly selective degrader will show a significant and substantial decrease only in VAV1 levels compared to all other quantified proteins.[14]
-
Structural Insights and Molecular Interactions
The interaction between VAV1, the degrader, and CRBN is highly specific and relies on a newly identified degron.
-
Non-Canonical Degron: Unlike many previously characterized CRBN neosubstrates that utilize a G-loop motif for binding, VAV1 degradation is mediated by a non-canonical degron.[4][15]
-
RT-Loop Motif: Studies using truncation mutants and computational modeling have identified that the C-terminal SH3 domain of VAV1 is essential for the interaction.[3][4] Specifically, a conserved RDxS motif (residues 796-799) located within the RT-loop of this SH3 domain acts as the degron, forming the key contacts with the degrader-CRBN complex.[4][15]
-
Computational Modeling: Advanced modeling platforms have been used to predict the ternary complex structure, showing how this compound nestles within CRBN and presents a surface that complements this specific RT-loop on VAV1, validating its role as a "molecular glue."[3][16]
Conclusion and Future Directions
This compound (MRT-6160) is a potent and selective molecular glue that effectively induces the proteasomal degradation of VAV1 by recruiting the CRBN E3 ligase. Its mechanism relies on the formation of a ternary complex stabilized by a non-canonical RT-loop degron in the VAV1 SH3 domain. The degrader demonstrates robust activity in cellular assays and compelling efficacy in preclinical models of autoimmune disease.[2][7] This body of work validates VAV1 as a tractable target for TPD and highlights the potential of this compound as a therapeutic candidate for T-cell and B-cell mediated inflammatory and autoimmune disorders. Future research will focus on clinical development and further exploration of molecular glue degraders for other challenging disease targets.
References
- 1. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.monterosatx.com [ir.monterosatx.com]
- 6. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monte Rosa Therapeutics : ECTRIMS 2025 – MRT-6160, a VAV1-Directed Molecular Glue Degrader, Inhibits Disease Progression in a Preclinical Model of T/B-cell Mediated Experimental Autoimmune Encephalomyelitis | MarketScreener [marketscreener.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Monte Rosa Therapeutics : FOCIS 2025 – MRT-6160, a VAV1-Directed Molecular Glue Degrader, Inhibits Disease Progression in a Preclinical Model of T/B-cell Mediated Experimental Autoimmune Encephalomyelitis | MarketScreener [marketscreener.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. Target Degradation [promega.com]
- 13. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Degrader [proteomics.com]
- 15. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling a Non-Canonical Degron in VAV1: A Technical Guide for Researchers and Drug Development Professionals
Abstract
VAV1, a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells, is a key regulator of immune cell signaling. Its dysregulation is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target. While canonical degradation pathways for VAV1 have been described, recent advancements in targeted protein degradation have led to the discovery of a novel, non-canonical degron within VAV1. This technical guide provides an in-depth overview of the identification and characterization of this non-canonical degron, offering valuable insights for researchers and professionals in drug development. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to VAV1 and its Canonical Degradation
VAV1 is a multi-domain protein that plays a pivotal role in transducing signals from various cell surface receptors, including T-cell and B-cell receptors.[1] It functions as a GEF for the Rho family of GTPases, regulating cytoskeletal rearrangements, cell proliferation, and gene transcription. The activity of VAV1 is tightly controlled by tyrosine phosphorylation.
VAV1 is subject to degradation through canonical cellular pathways to maintain protein homeostasis. These pathways include:
-
Lysosomal Degradation: Under normoxic conditions, VAV1 can be directed to lysosomes for degradation through its interaction with the vascular endothelial growth factor receptor 1 (VEGFR1).[2][3] Hypoxia can inhibit this process, leading to VAV1 stabilization.[3] The lysosomal inhibitor chloroquine (B1663885) has been shown to increase VAV1 protein levels, confirming this degradation route.[2]
-
Ubiquitin-Proteasome System (UPS): The E3 ubiquitin ligase Cbl-b can mediate the ubiquitination of VAV1, targeting it for proteasomal degradation.[4][5] This process serves as a negative regulatory mechanism for VAV1 signaling.[4]
Discovery of a Non-Canonical RT-Loop Degron in VAV1
Recent research has identified a non-canonical degron in VAV1, which is targeted by a new class of small molecules known as molecular glue degraders.[6] This discovery opens up new avenues for therapeutic intervention by promoting the targeted degradation of VAV1.
Identification through Unbiased Proteomics
The non-canonical degron was discovered using an unbiased, quantitative mass spectrometry-based proteomics approach.[6] A library of phenyl-glutarimide-based compounds, known to act as molecular glues for the E3 ligase Cereblon (CRBN), was screened for their ability to induce the degradation of novel proteins.[7][8] This screening identified compounds that selectively induced the degradation of VAV1.[6]
Characterization of the Non-Canonical Degron
Subsequent mechanistic studies pinpointed the degron to the C-terminal SH3 domain (also referred to as SH3-2) of VAV1.[6] Site-directed mutagenesis experiments revealed that a specific motif within the RT-loop of this domain is essential for the interaction with the CRBN-molecular glue complex.[6] This non-canonical degron was identified as an RDxS motif , spanning residues 796-799 of the VAV1 protein.[6] This finding is significant as it deviates from the canonical G-loop degrons typically recognized by CRBN molecular glues.[6]
Quantitative Data on VAV1 Degradation
The development of VAV1-targeting molecular glue degraders has generated valuable quantitative data that underscores their potency and selectivity.
| Compound ID | Assay Type | Cell Line/System | Measured Value (DC50/IC50/Kd) | Reference |
| MRT-6160 | Degradation Assay | Not Specified | DC50: 7 nM | [9] |
| VAV1 degrader-3 | Degradation Assay | Not Specified | DC50: 7 nM | [9] |
| MRT-6160 | Degradation | Peripheral T & B cells | >90% degradation | [10] |
| VAV1 MGD | Ternary Complex Kd | In vitro | 16.3 nM | |
| VAV1 MGD | CRBN Binary Kd | In vitro | 511 nM | |
| VAV1 MGD | T-cell Activation | Primary Human T-cells | IC50: 0.3160 nM (CD69) | |
| VAV1 MGD | Cytokine Production | Primary Human T-cells | IC50: 0.3492 nM (IL-2) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the identification and characterization of the non-canonical VAV1 degron.
Unbiased Quantitative Proteomics for Neosubstrate Identification
This protocol describes a general workflow for identifying target proteins of molecular glue degraders.[7][8][11]
Objective: To identify proteins that are degraded upon treatment with a molecular glue compound.
Materials:
-
Cell line (e.g., Jurkat, MOLT4, Kelly)[7]
-
Molecular glue compound library
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
DTT, iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap)
-
Data analysis software (e.g., MaxQuant, DIA-NN)[8]
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with the molecular glue compounds at various concentrations (e.g., 1-10 µM) or with DMSO for a specified time (e.g., 24 hours).[8]
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 20-50 µg) from each sample.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 StageTips.
-
Analyze the peptides using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
Site-Directed Mutagenesis of the VAV1 SH3 Domain
This protocol outlines the steps to introduce specific mutations into the VAV1 gene to validate the identified degron.[13]
Objective: To mutate specific residues within the VAV1 SH3 domain to assess their importance for molecular glue-induced degradation.
Materials:
-
Plasmid DNA containing the VAV1 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers incorporating the desired mutation in the middle. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[13]
-
PCR Amplification:
-
Set up a PCR reaction containing the VAV1 plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (e.g., 16-18).[13]
-
-
DpnI Digestion: Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Ternary Complex Formation Assays
Several biophysical assays can be used to confirm the formation of the VAV1-CRBN-molecular glue ternary complex.
Objective: To demonstrate the molecular glue-dependent interaction between VAV1 and CRBN.
4.3.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between two molecules tagged with a FRET donor and acceptor pair. In the presence of a molecular glue, VAV1 and CRBN are brought close together, resulting in a FRET signal.
-
Procedure:
-
Label purified VAV1 and CRBN proteins with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
-
In a microplate, mix the labeled proteins with varying concentrations of the molecular glue compound.
-
Incubate to allow complex formation.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
4.3.2. NanoBRET™ Protein-Protein Interaction (PPI) Assay
-
Principle: This assay is performed in live cells and measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).
-
Procedure:
-
Co-express VAV1 fused to NanoLuc® luciferase and CRBN fused to HaloTag® in a suitable cell line (e.g., HEK293T).
-
Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.
-
Treat the cells with the molecular glue compound.
-
Measure the BRET signal using a luminometer.
-
VAV1 Degradation Assays
These assays are used to quantify the degradation of VAV1 in cells.
4.4.1. HiBiT Assay
-
Principle: This is a sensitive bioluminescent assay that measures protein levels. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous VAV1 locus. The HiBiT peptide has a low affinity for the LgBiT protein. When LgBiT is added to cell lysates, it complements with HiBiT to form a functional Nano-Glo® luciferase, and the amount of light produced is proportional to the amount of HiBiT-tagged VAV1.
-
Procedure:
-
Use a cell line with endogenously HiBiT-tagged VAV1 (e.g., Jurkat-VAV1-HiBiT-KI).
-
Treat the cells with the VAV1 degrader at various concentrations and for different time points.
-
Lyse the cells and add the Nano-Glo® HiBiT LgBiT Substrate.
-
Measure the luminescence using a plate reader.
-
4.4.2. In-Cell Western / Jess™ System
-
Principle: These are automated, quantitative western blotting techniques that provide more reproducible results than traditional western blots.
-
Procedure:
-
Treat cells with the VAV1 degrader.
-
Lyse the cells and quantify the protein concentration.
-
Load the lysates into the capillary-based system (Jess™) or onto a microplate (In-Cell Western).
-
The system automatically performs protein separation, immunoprobing with a primary antibody against VAV1 and a labeled secondary antibody, and detection.
-
The signal intensity is quantified to determine the VAV1 protein levels.
-
Visualizing VAV1 Signaling and Degradation Pathways
Graphviz diagrams provide a clear visual representation of the complex biological processes involving VAV1.
VAV1 Signaling Pathways
Caption: VAV1 signaling pathways downstream of various cell surface receptors.
Canonical VAV1 Degradation Pathways
Caption: Canonical degradation pathways of VAV1 via lysosomal and proteasomal systems.
Non-Canonical VAV1 Degradation via Molecular Glue
Caption: Mechanism of non-canonical VAV1 degradation mediated by a molecular glue.
Conclusion
The identification of a non-canonical RT-loop degron in VAV1 represents a significant breakthrough in the field of targeted protein degradation. This discovery, facilitated by advanced proteomic and biochemical techniques, has paved the way for the development of potent and selective VAV1-degrading molecular glues. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the underlying biology, experimental methodologies, and quantitative data associated with this novel therapeutic strategy. The continued exploration of non-canonical degrons holds immense promise for expanding the "druggable" proteome and developing innovative treatments for a wide range of diseases.
References
- 1. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. | Broad Institute [broadinstitute.org]
- 2. Vav1 is Essential for HIF-1α Activation via a Lysosomal VEGFR1-Mediated Degradation Mechanism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cbl-mediated ubiquitinylation and negative regulation of Vav - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cbl-mediated ubiquitinylation and negative regulation of Vav. | BioGRID [thebiogrid.org]
- 6. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. sapient.bio [sapient.bio]
- 12. benchchem.com [benchchem.com]
- 13. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
VAV1 Signaling Pathway in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a complex cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions. Central to this intricate network is the VAV1 protein, a hematopoietic-specific signal transducer that functions as both a guanine (B1146940) nucleotide exchange factor (GEF) and a crucial scaffold protein.[1][2][3] This technical guide provides an in-depth exploration of the VAV1 signaling pathway in T-cell activation, detailing its molecular mechanisms, key protein interactions, and downstream consequences. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in immunology and drug development.
VAV1: A Multi-Domain Orchestrator of T-Cell Signaling
VAV1 is a 95-kDa protein characterized by a modular structure comprising several functional domains that dictate its diverse roles in T-cell activation.[4][5] These domains mediate protein-protein and protein-lipid interactions, enabling VAV1 to integrate and propagate signals emanating from the TCR.
Domain Architecture of VAV1:
-
Calponin Homology (CH) Domain: Located at the N-terminus, the CH domain is involved in intramolecular interactions that maintain VAV1 in an autoinhibited state.[4][6] It can also participate in protein-protein interactions.
-
Acidic (Ac) Region: This region contains critical tyrosine residues (Y142, Y160, and Y174) that, upon phosphorylation, relieve the autoinhibitory conformation of VAV1, leading to its activation.[7]
-
Dbl Homology (DH) Domain: The DH domain confers VAV1 with its GEF activity, specifically for Rho family GTPases such as Rac1, Rac2, and RhoG.[8][9] This activity is crucial for cytoskeletal reorganization.
-
Pleckstrin Homology (PH) Domain: The PH domain is involved in membrane localization by binding to phosphoinositides, such as PIP2 and PIP3, and also contributes to the regulation of GEF activity.[4][8]
-
C1 Domain (Zinc Finger): This domain is also implicated in regulating GEF activity.[4]
-
SH2 (Src Homology 2) Domain: The SH2 domain recognizes and binds to phosphorylated tyrosine residues on other signaling proteins, most notably the adaptor protein SLP-76, thereby recruiting VAV1 to the signaling complex.[10][11]
-
SH3 (Src Homology 3) Domains (N-terminal and C-terminal): These domains mediate protein-protein interactions by binding to proline-rich motifs on various signaling partners, including SLP-76 and Grb2.[2][4]
Activation of VAV1: A Stepwise Process
In resting T-cells, VAV1 exists in a closed, autoinhibited conformation where the N-terminal CH and Ac domains fold back to block the catalytic DH domain.[7] T-cell activation initiates a cascade of events that sequentially relieves this autoinhibition:
-
TCR Engagement and Initial Phosphorylation: Upon TCR engagement with an antigen-MHC complex, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[1][12]
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk family kinase ZAP-70, which is subsequently phosphorylated and activated by Lck.[1][12]
-
Phosphorylation of Adaptor Proteins: Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76.[1][12]
-
VAV1 Recruitment and Phosphorylation: Phosphorylated SLP-76 provides a docking site for the SH2 domain of VAV1, recruiting it to the plasma membrane and the nascent signaling complex.[10][11] Once localized, VAV1 is phosphorylated on key tyrosine residues within its Acidic region (primarily Y174) by Lck and ZAP-70.[12][13] This phosphorylation induces a conformational change that opens up the VAV1 structure, exposing the DH domain and activating its GEF activity.[7]
Downstream Signaling: The Dual Functions of VAV1
Activated VAV1 orchestrates multiple downstream signaling pathways critical for T-cell activation through its dual functions as a GEF and a scaffold protein.
GEF-Dependent Signaling: Reshaping the Actin Cytoskeleton
As a GEF, VAV1 catalyzes the exchange of GDP for GTP on Rho family GTPases, primarily Rac1.[8][9] GTP-bound Rac1 is the active form that initiates a cascade of events leading to the reorganization of the actin cytoskeleton.[14] This process is essential for:
-
Immune Synapse Formation: The formation of a stable and organized interface between the T-cell and the antigen-presenting cell (APC).
-
TCR Clustering: The aggregation of TCRs at the immune synapse to amplify signaling.
-
Integrin Activation: VAV1 signaling contributes to the "inside-out" activation of integrins, such as LFA-1, promoting firm adhesion between the T-cell and the APC.[3]
GEF-Independent Scaffolding Functions: Orchestrating Signal Transduction
Beyond its enzymatic activity, VAV1 functions as a critical scaffold, bringing together various signaling molecules to form a productive signaling complex. This scaffolding function is essential for:
-
PLCγ1 Activation and Calcium Flux: VAV1 is required for the activation of Phospholipase C-gamma 1 (PLCγ1).[8] Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a sustained increase in cytosolic calcium concentration. This calcium flux is a critical second messenger that activates the phosphatase calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[12]
-
MAPK Pathway Activation: VAV1 contributes to the activation of the Ras-MAPK pathway, leading to the activation of transcription factors like AP-1.[15]
-
NF-κB Activation: VAV1 is also implicated in the signaling cascade that leads to the activation of the transcription factor NF-κB.[3]
Data Presentation
Table 1: VAV1 Domain Interactions in T-Cell Signaling
| VAV1 Domain | Binding Partner | Phosphorylation Dependent? | Functional Consequence |
| SH2 | SLP-76 (pY113, pY128) | Yes | Recruitment of VAV1 to the LAT/SLP-76 signalosome.[10] |
| SH2 | ZAP-70 | Yes | Potential role in VAV1 phosphorylation and activation.[4] |
| N-terminal SH3 | Grb2 | No | May facilitate VAV1 translocation to the plasma membrane.[2][4] |
| C-terminal SH3 | SLP-76 | No | Contributes to the stability of the VAV1-SLP-76 interaction.[10] |
| C-terminal SH3 | Zyxin, hnRNP-K, etc. | Varies | Diverse roles in cytoskeletal regulation and gene expression.[4] |
| DH | Rac1, Rac2, RhoG | No (for binding) | Guanine nucleotide exchange.[8][9] |
| PH | PIP2, PIP3 | No | Membrane localization and regulation of GEF activity.[4] |
Table 2: Quantitative Analysis of VAV1-Dependent Phosphorylation Events
| Protein | Phosphorylation Site | Fold Change (Vav1-deficient vs. WT) | Time Point (post-TCR stimulation) | Functional Implication |
| CD28 | Tyr206 | Decreased (>1.5-fold) | 5 min | Altered co-stimulatory signaling.[1] |
| CD28 | Tyr209 | Decreased (>1.5-fold) | 5 min | Altered co-stimulatory signaling.[1] |
| CD28 | Tyr218 | Decreased (>1.5-fold) | 5 min | Altered co-stimulatory signaling.[1] |
| Lck | Tyr394 (activating) | Elevated | 5, 10 min | Negative feedback regulation by VAV1.[1] |
| Lck | Tyr505 (inhibitory) | Elevated | 5, 10 min | Negative feedback regulation by VAV1.[1] |
| ZAP-70 | Tyr292 (inhibitory) | Elevated | 5, 10 min | Negative feedback regulation by VAV1.[1] |
| ERK1/2 | Thr202/Tyr204 | Elevated | 5, 10 min | Negative feedback on upstream signaling.[1] |
Note: The fold changes are based on quantitative phosphoproteomic analysis and represent relative differences in phosphorylation levels. Absolute stoichiometry is often difficult to determine.
Experimental Protocols
Immunoprecipitation of VAV1 and Associated Proteins
This protocol describes the immunoprecipitation of VAV1 from Jurkat T-cells to identify interacting proteins.
References
- 1. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of novel interactions between Nck and VAV SH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vav-family proteins in T-cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Vav1 Is a Component of Transcriptionally Active Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory and Signaling Properties of the Vav Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Vav1 Transduces T Cell Receptor Signals to the Activation of Phospholipase C-γ1 via Phosphoinositide 3-Kinase-dependent and -independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Amino-Terminus of Vav1 Regulates TCR-Induced SLP-76 Microclusters via the Calponin Homology Domain and Non-Catalytic Surfaces within the GEF Module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vav and SLP-76 interact and functionally cooperate in IL-2 gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 13. New insights into the Vav1 activation cycle in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | Activation of RAC1 by VAV [reactome.org]
- 15. Vav1 couples T cell receptor to serum response factor-dependent transcription via a MEK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Biology of the VAV1 Degrader-3 Ternary Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein in both T-cell and B-cell activation pathways. Its role in immune response has made it a significant target for therapeutic intervention in autoimmune diseases and certain cancers. Targeted protein degradation has emerged as a powerful modality to address previously "undruggable" targets. VAV1 degrader-3, also known as MRT-6160, is a first-in-class, orally active molecular glue degrader that induces the proteasomal degradation of VAV1.[1][2] This is achieved through the formation of a key ternary complex involving VAV1, the degrader molecule, and the E3 ubiquitin ligase Cereblon (CRBN).[1] This technical guide provides an in-depth overview of the structural and mechanistic underpinnings of this ternary complex, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological and experimental workflows.
VAV1 Signaling and Therapeutic Rationale
VAV1 is a pivotal transducer of signals downstream from T-cell receptors (TCR) and B-cell receptors (BCR).[3][4] Upon receptor stimulation, VAV1 is phosphorylated and activated, subsequently triggering multiple downstream pathways essential for immune cell function.[5] Key signaling cascades initiated by VAV1 include:
-
Phospholipase C-γ1 (PLCγ1) Activation: VAV1 facilitates the activation of PLCγ1, leading to an intracellular calcium flux, a critical event in T-cell activation.[3]
-
Ras/ERK Pathway Activation: VAV1 is required for the activation of the ERK1 and ERK2 kinases through the Ras GTPase, a pathway crucial for T-cell development.[6][7]
-
Rho/Rac GTPase Regulation: As a GEF, VAV1's primary role is to activate Rho/Rac family GTPases, which are master regulators of the cytoskeleton, influencing cell migration, adhesion, and proliferation.[7][8]
By degrading VAV1, molecular glues like degrader-3 effectively shut down these critical signaling hubs, resulting in the suppression of immune cell activation, proliferation, and pro-inflammatory cytokine production.[4][9]
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. selleckchem.com [selleckchem.com]
- 3. rupress.org [rupress.org]
- 4. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
VAV1: A Pivotal Therapeutic Target in Autoimmune and Chronic Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Vav1 protein, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF) and adaptor protein, has emerged as a critical regulator of immune cell function. Its central role in T-cell and B-cell receptor signaling pathways makes it a compelling therapeutic target for a multitude of autoimmune and chronic inflammatory diseases. Dysregulation of VAV1 activity is implicated in the pathogenesis of conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This whitepaper provides a comprehensive technical overview of VAV1's function in immunity, its validation as a drug target, and the current landscape of therapeutic strategies aimed at its modulation. We delve into the intricate signaling cascades governed by VAV1, present quantitative data on the efficacy of novel VAV1-targeted therapies, and provide detailed experimental protocols for key assays used in VAV1 research. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for autoimmune disorders.
Introduction: The Rationale for Targeting VAV1 in Autoimmunity
Autoimmune diseases are characterized by a dysregulated immune response, where the body's own tissues are targeted by immune cells. T and B lymphocytes are central players in the orchestration of these pathological responses.[1] The activation, proliferation, and effector functions of these cells are tightly controlled by intracellular signaling pathways initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[2] VAV1, a 95 kDa protein predominantly expressed in hematopoietic cells, is a key signal-transducing molecule downstream of these receptors.[3]
VAV1 possesses a dual functionality that is critical for its role in immune signaling:
-
Guanine Nucleotide Exchange Factor (GEF) Activity: VAV1's Dbl-homology (DH) domain catalyzes the exchange of GDP for GTP on Rho family small GTPases, such as Rac1 and RhoA. This activation of small G proteins is essential for a variety of cellular processes, including cytoskeletal rearrangements, cell migration, and the activation of downstream signaling cascades.[3][4]
-
Adaptor/Scaffolding Function: VAV1 also acts as a scaffold, bringing together various signaling molecules through its multiple protein-protein interaction domains, including SH2 and SH3 domains. This scaffolding function is crucial for the assembly of signaling complexes and the activation of pathways independent of its GEF activity, such as the activation of phospholipase C-γ1 (PLCγ1) and subsequent calcium mobilization.[3]
Given its central role in lymphocyte activation, aberrant VAV1 signaling can lead to the hyperactivation of T and B cells, contributing to the inflammatory cascade that drives autoimmune diseases.[2] Genetic studies have linked polymorphisms in the VAV1 gene to an increased risk of developing multiple sclerosis and rheumatoid arthritis.[5] Furthermore, preclinical studies using Vav1-deficient mice have demonstrated resistance to the induction of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-induced arthritis (CIA), a model for rheumatoid arthritis.[6] These findings strongly support the hypothesis that inhibiting VAV1 function represents a promising therapeutic strategy for autoimmune disorders.
VAV1 Signaling Pathways in Immune Cells
VAV1 is a critical integrator of signals emanating from the TCR and BCR. Upon receptor engagement and the activation of upstream tyrosine kinases like Lck and ZAP-70, VAV1 is recruited to the plasma membrane and becomes tyrosine phosphorylated. This phosphorylation event relieves its autoinhibitory conformation, enabling both its GEF and adaptor functions.
T-Cell Receptor (TCR) Signaling
In T cells, VAV1 is a key component of the TCR signalosome. Its activation leads to a cascade of downstream events crucial for T-cell activation, proliferation, and differentiation.
B-Cell Receptor (BCR) Signaling
In B cells, VAV1 plays a similar crucial role in transducing signals from the BCR, leading to B-cell activation, proliferation, and antibody production.
Therapeutic Strategies Targeting VAV1
The central role of VAV1 in immune cell activation has made it an attractive, albeit challenging, drug target.[2] Traditional small molecule approaches targeting the catalytic GEF domain have been difficult due to the dynamic nature of the protein and the lack of well-defined druggable pockets.[3] However, recent advances have led to the development of novel therapeutic modalities.
Small Molecule Inhibitors
Efforts to develop small molecule inhibitors have focused on allosteric inhibition of VAV1's GEF activity. One such compound, an imidazopyrazine derivative, has been reported to have an IC50 of 61 nM in a biochemical assay measuring VAV1-GEF dependent Rac1 activation.[4] Another small molecule, IODVA1, has been shown to inhibit RAC activity with an IC50 of 1 µM .[7]
Molecular Glue Degraders
A groundbreaking approach to targeting VAV1 involves the use of molecular glue degraders. These molecules induce the proximity of VAV1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. MRT-6160 is a first-in-class, orally bioavailable VAV1-directed molecular glue degrader.[8]
Quantitative Data on VAV1 Inhibitors
The following tables summarize the available quantitative data on the potency and efficacy of VAV1 inhibitors.
Table 1: In Vitro Potency of VAV1 Inhibitors
| Compound/Modality | Inhibitor Type | Assay | Target | Potency (IC50/DC50) | Reference |
| Imidazopyrazine derivative | Allosteric Inhibitor | Biochemical GEF Assay | VAV1-Rac1 activation | 61 nM (IC50) | [4] |
| IODVA1 | Small Molecule Inhibitor | Cellular RAC activity assay | RAC activity | 1 µM (IC50) | [7] |
| MRT-6160 (VAV1 degrader-3) | Molecular Glue Degrader | Cellular Degradation Assay (Jurkat cells) | VAV1 Protein | 7 nM (DC50) | [8][9] |
| VAV1 MGD | Molecular Glue Degrader | Cellular CD69 Expression (Primary Human T-cells) | CD69 Expression | 0.3160 nM (IC50) | |
| VAV1 MGD | Molecular Glue Degrader | Cellular IL-2 Secretion (Primary Human T-cells) | IL-2 Secretion | 0.3492 nM (IC50) |
Table 2: Preclinical and Clinical Efficacy of MRT-6160
| Disease Model/Study | Species | Treatment | Dose | Key Findings | Reference |
| T-cell Adoptive Transfer Colitis | Mouse | MRT-6160 (oral) | 1 mg/kg, QD | 85% inhibition of colitis progression; significant reduction in DAI score vs. vehicle (p<0.0001) and anti-TNF (p=0.0107); reduced IL-17A+ and TNF+ CD4+ T cells. | [10][11] |
| Phase 1 Clinical Trial | Healthy Human Volunteers | MRT-6160 (single and multiple ascending doses) | Not specified | >90% degradation of VAV1 in peripheral T and B cells; sustained suppression of inflammatory cytokines (IL-2, IFN-γ, IL-17A) by up to 99%. | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in VAV1 research.
VAV1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay (Fluorescence-Based)
This assay measures the ability of VAV1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on a Rho GTPase like Rac1.
Materials:
-
Purified recombinant VAV1 protein
-
Purified recombinant Rac1 protein
-
mant-GTP (N-methylanthraniloyl-GTP) or other suitable fluorescent GTP analog
-
GDP
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Protocol:
-
Loading Rac1 with GDP: Incubate Rac1 (e.g., 10 µM) with a 10-fold molar excess of GDP in assay buffer for 30 minutes at room temperature to ensure it is in the inactive, GDP-bound state.
-
Reaction Setup: In the microplate, prepare the reaction mixture containing GDP-loaded Rac1 (e.g., 1 µM final concentration) and mant-GTP (e.g., 200 nM final concentration) in assay buffer.
-
Initiate the Reaction: Add purified VAV1 protein to the desired final concentration to initiate the GEF reaction. For inhibitor studies, pre-incubate VAV1 with the inhibitor for a specified time before adding it to the reaction mixture.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent nucleotide (e.g., Ex/Em = 360/440 nm for mant-GTP).
-
Data Acquisition: Measure the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the GEF activity of VAV1.
-
Data Analysis: Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence curve). For inhibitor studies, plot the reaction rates against inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T cells in response to stimulation.
Materials:
-
Primary T cells or a T-cell line (e.g., Jurkat)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or mitogens like PHA)
-
Complete cell culture medium
-
Flow cytometer
Protocol:
-
Cell Labeling: Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Stimulation: Plate the CFSE-labeled T cells in a culture plate and add the desired stimulation reagents. Include an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the live cell population and measure the CFSE fluorescence in the FITC channel.
-
Data Analysis: Proliferating cells will have undergone cell division, resulting in a halving of the CFSE fluorescence intensity with each division. Analyze the histogram of CFSE fluorescence to determine the percentage of divided cells and the number of cell divisions.
Animal Models of Autoimmune Disease
A widely used model for rheumatoid arthritis.
Protocol:
-
Animals: Use susceptible mouse strains, such as DBA/1J.
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Disease Monitoring: Starting from day 21, monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Therapeutic Intervention: Administer the VAV1 inhibitor or vehicle control according to the desired dosing regimen (prophylactic or therapeutic).
A common model for multiple sclerosis.
Protocol:
-
Animals: Use susceptible mouse strains, such as C57BL/6.
-
Immunization (Day 0): Emulsify MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55) in Complete Freund's Adjuvant (CFA). Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Inject pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization.
-
Disease Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Therapeutic Intervention: Administer the VAV1 inhibitor or vehicle control as per the experimental design.
Conclusion and Future Directions
VAV1 stands as a highly validated and promising therapeutic target for a wide range of autoimmune and chronic inflammatory diseases. Its restricted expression in hematopoietic cells suggests that targeting VAV1 could offer a more favorable safety profile compared to broadly acting immunosuppressants. The development of novel therapeutic modalities, particularly molecular glue degraders, has overcome the previous "undruggable" nature of VAV1 and opened new avenues for therapeutic intervention.
The preclinical and early clinical data for the VAV1 degrader MRT-6160 are highly encouraging, demonstrating potent target engagement and downstream pathway modulation. Future research will focus on:
-
Clinical Development: Advancing VAV1 inhibitors and degraders through clinical trials to establish their safety and efficacy in various autoimmune indications.
-
Biomarker Discovery: Identifying biomarkers to predict patient response to VAV1-targeted therapies.
-
Combination Therapies: Exploring the potential of combining VAV1 inhibitors with other immunomodulatory agents to achieve synergistic therapeutic effects.
-
Exploring GEF-Independent Functions: Further elucidating the therapeutic potential of modulating VAV1's adaptor functions, which may offer distinct advantages for certain disease contexts.
The continued exploration of VAV1-targeted therapies holds immense promise for the development of more effective and safer treatments for patients suffering from debilitating autoimmune and inflammatory conditions.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. cicancer.org [cicancer.org]
- 4. fm19.chemistrycongresses.ch [fm19.chemistrycongresses.ch]
- 5. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vav1 GEF activity is required for T cell mediated allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of selective low molecular weight VAV1 guanine nucleotide exchange factor inhibitors [morressier.com]
- 11. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VAV1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Early-Stage Research in VAV1 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a critical signaling node in both normal immune function and the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2][3] Its restricted expression profile makes it an attractive therapeutic target.[4] Traditional small molecule inhibitors have faced challenges in drugging VAV1 effectively.[4] However, the advent of targeted protein degradation (TPD) strategies, particularly molecular glue degraders (MGDs), is revolutionizing the approach to targeting VAV1.[4][5][6] This technical guide provides an in-depth overview of the early-stage research in VAV1 protein degradation, focusing on the core strategies, experimental methodologies, and key findings that are paving the way for a new class of therapeutics.
VAV1 Signaling Pathways
VAV1 is a crucial transducer of signals downstream of T-cell receptors (TCR) and B-cell receptors (BCR).[4] Upon receptor activation, VAV1 becomes tyrosine phosphorylated, leading to its activation and subsequent engagement of multiple downstream signaling cascades.[1][7] Its primary role is to act as a GEF for Rho/Rac family GTPases, which are master regulators of the actin cytoskeleton, cell proliferation, and migration.[1][7] Beyond its GEF function, VAV1 also acts as a scaffold protein, facilitating the assembly of signaling complexes.[2][8] Key pathways activated by VAV1 include the MAPK (ERK, JNK), NFAT, and NF-κB pathways, which collectively control immune cell activation, differentiation, and cytokine production.[1][8][9]
Strategies for VAV1 Protein Degradation
The primary strategy being explored for VAV1 degradation is the use of molecular glue degraders (MGDs).[4] These small molecules induce proximity between VAV1 and an E3 ubiquitin ligase, most notably cereblon (CRBN), leading to the ubiquitination and subsequent degradation of VAV1 by the proteasome.[4][10][11] This approach effectively eliminates the VAV1 protein, thereby abrogating both its GEF and scaffolding functions.
Another potential strategy is the development of Proteolysis-Targeting Chimeras (PROTACs).[2][12] PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (VAV1), a linker, and a ligand that recruits an E3 ligase.[5][12] While much of the early-stage research has focused on MGDs, the principles of PROTAC technology are also applicable to VAV1.
Quantitative Data on VAV1 Degraders
The development of VAV1 degraders has been marked by the generation of potent molecules with significant cellular activity. The following table summarizes key quantitative data from early-stage research.
| Compound/Molecule | Degradation Strategy | Target | DC50 | Cell Line(s) | Key Findings & References |
| MRT-6160 | Molecular Glue Degrader | VAV1 | Not explicitly stated, but potent degradation observed | Human T- and B-cells, Jurkat, splenocytes | First-in-class oral VAV1-targeting MGD. Induces selective degradation of VAV1, attenuating TCR and BCR-mediated activation.[4] |
| VAV1 degrader-2 (Example 176) | Molecular Glue Degrader | VAV1 | 4.41 nM | Not specified | Potent VAV1 degrader for the study of inflammatory and autoimmune diseases.[13] |
| NGT-201-12 | Molecular Glue Degrader | VAV1 | Not specified | Not specified | Phenyl-glutarimide derivative identified as an effective VAV1 degrader.[10] |
| Imidazopyrazines | Allosteric Inhibitor | VAV1 GEF activity | 61 nM (IC50) | Not specified | Potently and selectively inhibit VAV1-GEF dependent activation of RAC1.[14] |
Key Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize VAV1 degraders. These assays are crucial for determining the potency, selectivity, and functional consequences of VAV1 degradation.
VAV1 Protein Level Quantification
a. Western Blotting / Jess System:
-
Objective: To measure the relative abundance of VAV1 protein in cells or tissues following treatment with a degrader.
-
Methodology:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific to VAV1.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin). The Jess system automates this process in a capillary-based format.
-
b. HiBiT Assay:
-
Objective: To quantify intracellular VAV1 protein levels in a high-throughput manner.
-
Methodology:
-
Genetically fuse a small 11-amino acid tag (HiBiT) to the endogenous VAV1 protein in a cell line (e.g., Jurkat).
-
Treat the cells with the VAV1 degrader.
-
Lyse the cells and add a detection reagent containing LgBiT, a complementary polypeptide that binds to HiBiT with high affinity to form a functional NanoLuc luciferase.
-
Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged VAV1 protein.
-
Ternary Complex Formation Assays
a. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:
-
Objective: To detect the formation of the VAV1-degrader-CRBN ternary complex.
-
Methodology:
-
Use purified VAV1 and CRBN proteins, each labeled with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophore, respectively.
-
In the presence of a molecular glue degrader, the proximity of VAV1 and CRBN allows for FRET to occur upon excitation of the donor.
-
Measure the time-resolved fluorescence of the acceptor to quantify complex formation.
-
b. NanoBRET™ Protein-Protein Interaction (PPI) Assay:
-
Objective: To measure the interaction between VAV1 and CRBN in live cells.
-
Methodology:
-
Express VAV1 as a fusion with NanoLuc® luciferase (the energy donor) and CRBN as a fusion with HaloTag® protein (which is labeled with a fluorescent ligand, the energy acceptor) in cells.
-
Upon addition of a molecular glue degrader, the interaction between VAV1 and CRBN brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal to quantify the extent of ternary complex formation.
-
Functional Assays in Immune Cells
a. T- and B-Cell Activation Assays:
-
Objective: To assess the functional consequences of VAV1 degradation on immune cell activation.
-
Methodology:
-
Isolate primary human T- or B-cells.
-
Pre-treat the cells with the VAV1 degrader.
-
Stimulate T-cells with anti-CD3/CD28 antibodies or B-cells with anti-IgM.
-
Measure markers of activation, such as the expression of CD69 or CD25, by flow cytometry.
-
b. Cytokine Release Assays:
-
Objective: To measure the effect of VAV1 degradation on the production of inflammatory cytokines.
-
Methodology:
-
Culture immune cells (e.g., PBMCs, purified T-cells) with the VAV1 degrader and a stimulus.
-
Collect the cell culture supernatant after a specified time.
-
Quantify the concentration of cytokines (e.g., IL-2, IL-6, IFN-γ) using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
In Vivo Efficacy Studies
a. Collagen-Induced Arthritis (CIA) Mouse Model:
-
Objective: To evaluate the therapeutic efficacy of a VAV1 degrader in a preclinical model of rheumatoid arthritis.[4]
-
Methodology:
-
Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen.[4]
-
Once disease is established, orally administer the VAV1 degrader or vehicle control.
-
Monitor disease progression by clinical scoring of paw swelling and inflammation.
-
At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis and measurement of VAV1 degradation and inflammatory markers.[4]
-
Conclusion and Future Directions
The early-stage research on VAV1 protein degradation has demonstrated the immense potential of this therapeutic strategy. Molecular glue degraders have shown remarkable potency and selectivity in preclinical models, offering a promising new avenue for the treatment of autoimmune diseases and certain cancers. The in-depth understanding of VAV1 signaling and the development of a robust toolkit of experimental assays are critical for advancing these novel therapeutics.
Future research will likely focus on:
-
Discovery of new VAV1 degraders: Expanding the chemical space of VAV1 molecular glues and exploring PROTAC-based approaches.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to VAV1 degradation.
-
Broadening therapeutic applications: Exploring the efficacy of VAV1 degraders in a wider range of diseases.
-
Clinical Translation: Advancing the most promising candidates into clinical trials to assess their safety and efficacy in humans.
The continued exploration of VAV1 targeted protein degradation holds the promise of delivering highly effective and specific medicines for patients with significant unmet medical needs.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Efficient screening of PROTAC star target VAV1 ligand molecules [absin.net]
- 3. Vav1: A Dr. Jekyll and Mr. Hyde protein – good for the hematopoietic system, bad for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. njbio.com [njbio.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. Vav1 in hematologic neoplasms, a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Oncogenic Potential of VAV1 in Human Cancer: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer‐associated mutations in VAV1 trigger variegated signaling outputs and T‐cell lymphomagenesis | The EMBO Journal [link.springer.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fm19.chemistrycongresses.ch [fm19.chemistrycongresses.ch]
VAV1 Degrader-3: A Deep Dive into its Chemical Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1 degrader-3, also known as MRT-6160, is a potent and orally active molecular glue degrader of the hematopoietic-specific protein VAV1.[1] VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a central role in the signaling pathways of T-cell and B-cell receptors.[2][3] Its involvement in immune cell activation, proliferation, and cytokine production makes it a compelling therapeutic target for a range of inflammatory and autoimmune disorders.[1][4] MRT-6160 operates through a mechanism of targeted protein degradation, inducing the formation of a ternary complex between VAV1 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of VAV1.[3] This technical guide provides an in-depth overview of the chemical synthesis, structure, and biological context of this compound.
Chemical Structure and Properties
The chemical structure of this compound is 3-(2-chloro-4'-(3,3-difluoropyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-yl)piperidine-2,6-dione. Its molecular formula is C22H17ClN2O3, and it has a molecular weight of 392.84 g/mol .[5]
| Property | Value | Reference |
| Compound Name | This compound (MRT-6160) | [6] |
| IUPAC Name | 3-(2-chloro-4'-(3,3-difluoropyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-yl)piperidine-2,6-dione | N/A |
| Synonyms | MRT-6160, Compound 185 (in patent literature) | [6] |
| Molecular Formula | C22H17ClN2O3 | [5] |
| Molecular Weight | 392.84 g/mol | [5] |
| CAS Number | 3050683-38-7 | [7] |
| Appearance | Solid | [5] |
| Solubility | DMSO: 79 mg/mL (201.09 mM) | [6] |
Chemical Synthesis
The chemical synthesis of this compound is detailed in patent literature, specifically WO2024151547A1, where it is referred to as "compound 185".[8] The synthesis is a multi-step process involving the preparation of key intermediates. Below is a detailed experimental protocol for its synthesis.
Experimental Protocols
Synthesis of Intermediate 1: 2-(3-bromo-2-chlorophenyl)acetonitrile (B1651413)
To a solution of 1-bromo-3-(bromomethyl)-2-chlorobenzene (B1289238) (50 g, 171 mmol) in ethanol (B145695) (500 mL) was added potassium cyanide (16.7 g, 256 mmol) in water (50 mL). The reaction mixture was heated to reflux for 2 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with water (200 mL) and extracted with ethyl acetate (B1210297) (3 x 200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous sodium sulfate, and concentrated to give 2-(3-bromo-2-chlorophenyl)acetonitrile as a solid.
Synthesis of Intermediate 2: 3-(3-bromo-2-chlorobenzyl)-2,6-dioxopiperidin-3-yl-carbamate
A mixture of 2-(3-bromo-2-chlorophenyl)acetonitrile (20 g, 86.8 mmol) and dimethyl carbonate (15.6 g, 174 mmol) in methanol (B129727) (200 mL) was added to a solution of sodium methoxide (B1231860) (9.37 g, 174 mmol) in methanol (100 mL) at 0 °C. The mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was dissolved in acetic acid (100 mL). To this solution was added 3-aminopiperidine-2,6-dione (B110489) hydrochloride (14.3 g, 86.8 mmol) and sodium acetate (7.1 g, 86.8 mmol). The mixture was heated to 100 °C for 16 hours. After cooling, the mixture was poured into ice water, and the resulting precipitate was collected by filtration, washed with water, and dried to afford 3-(3-bromo-2-chlorobenzyl)-2,6-dioxopiperidin-3-yl-carbamate.
Synthesis of Intermediate 3: 3-(3-bromo-2-chlorobenzyl)piperidine-2,6-dione
A solution of 3-(3-bromo-2-chlorobenzyl)-2,6-dioxopiperidin-3-yl-carbamate (15 g, 38.5 mmol) in a mixture of acetic acid (150 mL) and water (50 mL) was heated to 100 °C for 4 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to give 3-(3-bromo-2-chlorobenzyl)piperidine-2,6-dione.
Synthesis of this compound (Compound 185)
A mixture of 3-(3-bromo-2-chlorobenzyl)piperidine-2,6-dione (5 g, 15.1 mmol), 4-(3,3-difluoropyrrolidine-1-carbonyl)phenylboronic acid (4.1 g, 15.1 mmol), tetrakis(triphenylphosphine)palladium(0) (1.75 g, 1.51 mmol), and sodium carbonate (4.8 g, 45.3 mmol) in a mixture of 1,4-dioxane (B91453) (100 mL) and water (25 mL) was heated to 90 °C under a nitrogen atmosphere for 12 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford this compound.
Synthesis Workflow
Caption: Synthetic scheme for this compound.
VAV1 Signaling Pathway
VAV1 is a key signaling molecule downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[8][9] Upon TCR stimulation, VAV1 is activated and subsequently initiates multiple downstream signaling cascades. These pathways are crucial for T-cell development, activation, and effector functions. The degradation of VAV1 by MRT-6160 is expected to dampen these signaling pathways, thereby reducing the inflammatory response in autoimmune diseases.
Caption: Simplified VAV1 signaling pathway in T-cells.
Mechanism of Action: Molecular Glue Degrader
This compound functions as a molecular glue, a type of small molecule that induces a novel protein-protein interaction.[2] In this case, MRT-6160 facilitates the interaction between VAV1 and cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination of VAV1, marking it for degradation by the proteasome. This targeted degradation of VAV1 effectively removes the protein from the cell, thus inhibiting its downstream signaling functions.
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent and selective degradation of VAV1 in various preclinical models.
| Parameter | Cell Line / Model | Value | Reference |
| DC50 (VAV1 degradation) | Not specified | 7 nM | [1] |
| In vivo efficacy | Collagen-Induced Arthritis (CIA) mouse model | Inhibition of disease progression | [1] |
| In vivo efficacy | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Inhibition of disease progression | [1] |
| Effect on T-cells | Primary human T-cells | Inhibition of TCR-mediated activation, IL-2 secretion, and proliferation | [4] |
| Effect on B-cells | Primary human B-cells | Inhibition of BCR-mediated CD69 expression, IL-6 and IgG secretion | [5] |
Conclusion
This compound (MRT-6160) is a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its novel mechanism of action as a molecular glue degrader allows for the targeted elimination of VAV1, a key signaling protein in immune cells. The detailed chemical synthesis and profound biological effects underscore the potential of this molecule in addressing unmet medical needs in immunology. Further clinical development will be crucial in establishing its safety and efficacy in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ir.monterosatx.com [ir.monterosatx.com]
- 3. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. Mechanism and function of Vav1 localisation in TCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound [chemlab-tachizaki.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: VAV1 Degrader-3 for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1 is a hematopoietic-specific guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1] Its activation is essential for lymphocyte proliferation, cytokine production, and actin cytoskeleton reorganization.[2] Dysregulation of VAV1 signaling is implicated in various autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.
VAV1 degrader-3, also known as MRT-6160, is an orally active molecular glue degrader that selectively targets VAV1 for proteasomal degradation.[3][4] By inducing the proximity of VAV1 to the E3 ubiquitin ligase cereblon, this compound leads to the ubiquitination and subsequent degradation of VAV1. This targeted protein degradation approach offers a powerful strategy to inhibit VAV1 signaling and modulate immune cell function. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action of this compound
This compound functions as a molecular glue, inducing a novel interaction between VAV1 and the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to VAV1, marking it for degradation by the 26S proteasome. The degradation of VAV1 disrupts downstream signaling pathways, leading to the suppression of immune cell activation, proliferation, and cytokine production.[1]
References
Application Notes and Protocols for VAV1 Degrader-3 in Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a pivotal role in T-cell receptor (TCR) signaling, acting as a key regulator of T-cell activation, proliferation, and cytokine production. Upon TCR engagement, VAV1 is activated and facilitates the activation of downstream pathways, including calcium flux, MAP kinase signaling, and actin cytoskeleton rearrangement, which are essential for a productive immune response. Given its central role in T-cell function, VAV1 has emerged as a compelling therapeutic target for autoimmune and inflammatory diseases.
VAV1 degrader-3, also known as MRT-6160, is a potent and selective molecular glue degrader that targets VAV1 for proteasomal degradation. By inducing the degradation of VAV1, this compound effectively abrogates TCR-mediated signaling, leading to the suppression of T-cell activation and effector functions. These application notes provide detailed protocols for utilizing this compound to study its effects on primary human T-cells.
Mechanism of Action
This compound functions as a molecular glue, inducing a structural change in the E3 ubiquitin ligase cereblon (CRBN). This altered conformation enables the formation of a ternary complex between CRBN, this compound, and VAV1. The proximity induced by this complex facilitates the ubiquitination of VAV1, marking it for degradation by the proteasome. This targeted degradation leads to a rapid and sustained reduction in cellular VAV1 protein levels, thereby inhibiting downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on primary human T-cells.
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Degradation Concentration (DC50) | 7 nM | [1][2] |
| Optimal Concentration Range | 0.1 - 1 µM | [1][2][3] |
| Effective Treatment Time | 24 hours | [1][2][4] |
| Maximal VAV1 Degradation | >90% | [5] |
Table 2: Functional Inhibition in Primary Human T-Cells
| Assay | Endpoint | Inhibition | Concentration | Time Point | Reference |
| T-Cell Activation | CD69 Expression | Dose-dependent | 0.1 - 1 µM | 24 hours | [1][2][4] |
| Cytokine Secretion | IL-2 Production | Up to 99% | Not specified | 48 hours | [5][6] |
| Cytokine Secretion | IFN-γ Production | Up to 99% | Not specified | 120 hours | [5][6] |
| Cytokine Secretion | IL-17A Production | Up to 99% | Not specified | Not specified | [5] |
| T-Cell Proliferation | CFSE Dilution | Dose-dependent | 0.1 - 1 µM | 96 hours | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: VAV1 signaling pathway in T-cells and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. MRT-6160 VAV1 molecular glue blocks EAE in preclinical models | BioWorld [bioworld.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ir.monterosatx.com [ir.monterosatx.com]
Application Notes and Protocols for VAV1 Degradation Assessment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells, is a crucial regulator of intracellular signaling pathways.[1][2] It plays a significant role in T-cell and B-cell development and activation by activating Rho/Rac family GTPases, which in turn leads to cytoskeletal rearrangements and transcriptional changes.[2][3] Dysregulation of VAV1 has been implicated in various cancers and autoimmune diseases, making it a compelling target for therapeutic intervention.[4][5] Assessing the degradation of VAV1 is critical for understanding its regulation and for the development of novel therapeutics that may function by promoting its degradation. Western blotting is a widely used and effective technique for quantifying changes in VAV1 protein levels.
These application notes provide a detailed protocol for the assessment of VAV1 degradation using Western blotting, including methods for inducing degradation and presenting quantitative data.
Signaling Pathway and Degradation Mechanisms
VAV1 is a key signaling molecule that participates in various cellular processes, including actin cytoskeleton reorganization and gene transcription.[4] Its activity is tightly regulated by tyrosine phosphorylation.[6] VAV1 is involved in downstream signaling of the T-cell receptor (TCR) and activates multiple pathways, including the ERK and JNK pathways.[3][6][7]
The degradation of VAV1 is a critical mechanism for terminating its signaling activity and is primarily mediated by two major pathways:
-
Ubiquitin-Proteasome Pathway: VAV1 can be targeted for degradation by the proteasome through ubiquitination. The E3 ubiquitin ligase Cbl-b has been shown to interact with VAV1, leading to its ubiquitination and subsequent degradation.[8][9]
-
Lysosomal Pathway: Under certain conditions, such as in endothelial cells under normoxia, VAV1 degradation is mediated by the lysosomal pathway.[10][11] This process can be dependent on its interaction with other proteins, such as Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), which can direct VAV1 to lysosomes for degradation.[10][11]
The choice of method to induce VAV1 degradation will depend on the specific cellular context and the degradation pathway being investigated.
References
- 1. Vav1 Antibody (#2502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. genecards.org [genecards.org]
- 3. Vav1: A Dr. Jekyll and Mr. Hyde protein – good for the hematopoietic system, bad for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What are VAV1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Unraveling the Oncogenic Potential of VAV1 in Human Cancer: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer‐associated mutations in VAV1 trigger variegated signaling outputs and T‐cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbl-mediated ubiquitinylation and negative regulation of Vav - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vav1 is Essential for HIF-1α Activation via a Lysosomal VEGFR1-Mediated Degradation Mechanism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes: Flow Cytometry Analysis of T-Cell Activation Markers with VAV1 Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
VAV1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) and scaffold protein that is exclusively expressed in hematopoietic cells.[1][2] It plays a pivotal role in the signal transduction pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), making it a key regulator of lymphocyte activation, proliferation, and cytokine production.[1][2][3][4] Dysregulation of VAV1 signaling has been implicated in various autoimmune diseases and T-cell lymphomas.[1][5] VAV1 degrader-3, also known as MRT-6160, is an orally active molecular glue degrader that potently and selectively targets VAV1 for proteasomal degradation.[6][7][8] By reducing intracellular VAV1 levels, this compound effectively suppresses immune cell activation, proliferation, and the production of pro-inflammatory cytokines, demonstrating therapeutic potential in preclinical models of autoimmune disorders.[1][6][8]
These application notes provide a detailed protocol for the analysis of T-cell activation markers using flow cytometry following treatment with this compound. The included methodologies and expected outcomes will guide researchers in assessing the immunomodulatory effects of this compound.
VAV1 Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. VAV1 is a central node in this pathway. It is recruited to the activated TCR complex and becomes phosphorylated by kinases such as Lck and ZAP-70.[2] Activated VAV1 then exerts its GEF activity, primarily on Rac1 and RhoA, which in turn regulate downstream signaling pathways that control actin cytoskeleton reorganization, integrin activation, and gene transcription.[3][9] VAV1 also functions as a scaffold protein, facilitating the formation of a signaling complex with other key adaptor proteins like SLP-76 and PLC-γ1, which is essential for calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells).[2][3][9]
Caption: VAV1 signaling pathway in T-cell activation.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for assessing the impact of this compound on T-cell activation markers. The process involves isolating primary T-cells, pre-treating with the degrader, stimulating the T-cells, staining for surface and intracellular markers, and finally, acquiring and analyzing the data using a flow cytometer.
Caption: Experimental workflow for T-cell activation analysis.
Data Presentation
The following table summarizes the expected quantitative data from a flow cytometry experiment assessing the effect of this compound on T-cell activation markers. The data are presented as the percentage of positive cells for each marker and the mean fluorescence intensity (MFI) where applicable.
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | IL-2 MFI in CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells | IL-2 MFI in CD8+ T-cells |
| Unstimulated | <5% | <5% | Baseline | <5% | <5% | Baseline |
| Stimulated (Vehicle) | 70-85% | 60-75% | High | 75-90% | 65-80% | High |
| Stimulated + this compound (Low Conc.) | 40-55% | 35-50% | Medium | 45-60% | 40-55% | Medium |
| Stimulated + this compound (High Conc.) | 10-25% | 15-30% | Low | 15-30% | 20-35% | Low |
Experimental Protocols
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (e.g., from MedChemExpress or Selleck Chemicals)[6][7]
-
DMSO (vehicle control)
-
Human T-Activator CD3/CD28 Dynabeads™ (or similar)
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A and Monensin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Solution
-
Fluorochrome-conjugated antibodies:
-
96-well U-bottom plates
-
Flow cytometer
Protocol for T-Cell Activation and Staining:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Resuspend the purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Pre-treatment with this compound:
-
Plate 1 x 10⁶ T-cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 0.1 nM to 1 µM is recommended.[6]
-
Add the this compound dilutions or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
T-Cell Stimulation:
-
Following the pre-treatment, add anti-CD3/CD28 T-cell activator beads to the appropriate wells at a bead-to-cell ratio of 1:1.
-
Include an unstimulated control (no beads) for each condition.
-
If analyzing intracellular cytokines, add a protein transport inhibitor cocktail to each well 4-6 hours before harvesting.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells by gently resuspending and transferring to microcentrifuge tubes or a V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Surface Staining:
-
Resuspend the cell pellets in 100 µL of flow cytometry staining buffer containing the titrated amounts of surface antibodies (anti-CD3, CD4, CD8, CD69, CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of flow cytometry staining buffer.
-
-
Intracellular Staining:
-
After surface staining and washing, resuspend the cells in 100 µL of fixation/permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
Resuspend the cells in 100 µL of 1X permeabilization buffer containing the titrated amounts of intracellular antibodies (anti-IL-2, IFN-γ).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellets in 200-400 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software. Gate on lymphocytes, singlets, and then CD3+ T-cells. Further, gate on CD4+ and CD8+ T-cell populations to analyze the expression of CD69, CD25, and intracellular cytokines.
-
The provided protocols and expected results offer a comprehensive guide for investigating the effects of this compound on T-cell activation. By employing flow cytometry to analyze key activation markers, researchers can effectively quantify the dose-dependent inhibitory capacity of this compound. This information is valuable for professionals in immunology research and drug development focused on T-cell mediated pathologies.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Vav1, a hematopoietic signal transduction molecule, as an adaptor protein in health and disease [explorationpub.com]
- 4. Vav1 Regulates T-Cell Activation through a Feedback Mechanism and Crosstalk between the T-Cell Receptor and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ir.monterosatx.com [ir.monterosatx.com]
- 9. rupress.org [rupress.org]
- 10. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VAV1 Degrader-3 in Collagen-Induced Arthritis (CIA) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VAV1 degrader-3 and similar VAV1-targeting molecular glue degraders in preclinical collagen-induced arthritis (CIA) mouse models, a widely used animal model for rheumatoid arthritis. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of VAV1 degraders for autoimmune and inflammatory diseases.
Introduction
VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) and scaffolding protein that plays a pivotal role in T-cell and B-cell receptor signaling pathways.[1][2] Its expression is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases.[2] VAV1's role in immune cell function has been validated through CRISPR-based screens and in VAV1 knockout mice, which exhibit resistance to experimentally induced autoimmune diseases.[1] Small molecule inhibitors for GEFs have been challenging to develop due to the lack of well-defined binding pockets.[1]
This compound and similar molecular glue degraders, such as MRT-6160, represent a novel therapeutic modality. These compounds induce the proteasomal degradation of VAV1 by forming a ternary complex with an E3 ubiquitin ligase, thereby effectively eliminating the target protein.[2] Preclinical studies have demonstrated that VAV1 degradation modulates T- and B-cell receptor-mediated activity, leading to a reduction in immune cell activation, proliferation, and the secretion of pro-inflammatory cytokines and autoantibodies.[3] In collagen-induced arthritis (CIA) mouse models, oral administration of VAV1 degraders has been shown to inhibit disease progression, reduce joint inflammation, and lower levels of key inflammatory mediators.[1][3]
Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on VAV1 degraders.
Table 1: In Vitro Activity of VAV1 Degraders
| Compound | Assay | Cell Type | Concentration | Effect | Reference |
| This compound | B-Cell Receptor (BCR) Activation | Human PBMCs | 0-1 µM (24h) | Inhibition of CD69 expression, IL-6, and IgG secretion | [3] |
| This compound | T-Cell Receptor (TCR) Activation | Primary Human T-Cells | 0-1 µM (24h) | Inhibition of CD69 activation, IL-2 secretion, and proliferation | [3] |
| MRT-6160 | TCR & BCR Activation | Primary Human T- and B-Cells | Dose-dependent | Attenuation of activation (CD69 expression), proliferation, and function (cytokine and IgG secretion) | [1] |
Table 2: In Vivo Efficacy of VAV1 Degraders in CIA Mouse Model
| Compound | Dosage | Key Findings | Reference |
| This compound | 1 mg/kg, p.o. | Inhibits disease progression. | [3] |
| MRT-6160 | 10 mg/kg, daily p.o. | Significantly reduced clinical scores (3.2 ± 2.6) compared to vehicle (12.5 ± 4.0). Comparable to anti-TNF (4.4 ± 3.7). | [2] |
| VAV1 MGD | Not specified | Significantly reduced joint clinical scores and preserved grip strength. |
Table 3: Effect of VAV1 Degraders on Biomarkers in CIA Mouse Model
| Compound | Biomarker | Effect | Reference |
| MRT-6160 | Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα, IL-17A) | Significantly reduced serum levels. | [1] |
| MRT-6160 | Anti-collagen II IgG1 | Significantly reduced serum levels. | [1] |
| VAV1 MGD | Serum IL-6 | Significantly reduced (P < 0.01). | |
| VAV1 MGD | VAV1 Protein Levels | >90% degradation in target tissues. |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a synthesis of established methods for inducing CIA.[4][5][6][7]
Materials:
-
Bovine or Chick Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles (e.g., 27-gauge).
-
Emulsifying apparatus (e.g., two syringes connected by a Luer lock).
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of Type II Collagen solution and CFA. The final concentration of collagen will be 1 mg/mL. Ensure a stable emulsion is formed (a drop does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[5]
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II Collagen solution and IFA. Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.[2][5]
-
Monitoring: Begin monitoring mice for signs of arthritis around day 21. Score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
Protocol 2: Administration of this compound
Materials:
-
This compound or other VAV1 degrader.
-
Vehicle solution (e.g., as recommended by the manufacturer).
-
Oral gavage needles.
Procedure:
-
Treatment Initiation: Begin treatment when mice develop initial signs of arthritis (e.g., a clinical score of 1-2).[1] Randomize mice into treatment groups (vehicle, VAV1 degrader, positive control like anti-TNF).
-
Dosing: Administer this compound orally (p.o.) once daily at the desired dose (e.g., 1 mg/kg or 10 mg/kg).[2][3]
-
Duration: Continue treatment for a predefined period, typically 20-21 days.[1][2]
-
Assessment: Continue daily clinical scoring of arthritis severity. Monitor body weight.
Protocol 3: Endpoint Analysis
Procedure:
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize mice and collect paws and joints for histological analysis.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα, IL-17A) using ELISA or multiplex bead assays.[1]
-
Autoantibody Analysis: Measure serum levels of anti-collagen II IgG1 antibodies by ELISA.[1]
-
Histopathology: Fix, decalcify, and embed joint tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Pharmacodynamic Analysis: To confirm target engagement, VAV1 protein levels in relevant tissues (e.g., spleen, lymph nodes) can be quantified by Western blot or Jess system analysis.
Experimental Workflow
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring VAV1 Degrader-3 DC50 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAV1, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical signaling protein predominantly expressed in hematopoietic cells.[1] It plays a pivotal role in the development and activation of T-cells and B-cells.[1] Upon T-cell receptor (TCR) engagement, VAV1 is activated and becomes essential for transducing signals that lead to calcium flux, cytoskeletal remodeling, and the activation of downstream pathways such as the Ras/ERK pathway.[2][3][4][5] Given its crucial role in lymphocyte function, aberrant VAV1 activity has been implicated in various cancers, including T-cell lymphomas and pancreatic cancer, making it a compelling therapeutic target.[6][7][8][9][10]
Targeted protein degradation has emerged as a promising therapeutic strategy. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[11][12][13][14][15] VAV1 degrader-3 is a molecular glue degrader that has been shown to be orally active and effective in reducing immune cell activation and proliferation.[16][17][18][19] A key parameter for characterizing the potency of a protein degrader is its half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the level of the target protein by 50%.[20][21]
These application notes provide a detailed protocol for determining the DC50 of this compound in Jurkat cells, a human T-lymphoblastoid cell line commonly used as a model for T-cell signaling studies.
VAV1 Signaling and Degrader Mechanism of Action
Experimental Protocols
Protocol 1: Jurkat Cell Culture
This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 (ATCC TIB-152) cells.
Materials:
-
Jurkat, Clone E6-1 cells (ATCC TIB-152)
-
RPMI 1640 medium (e.g., Gibco/Invitrogen)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of Jurkat cells in a 37°C water bath.
-
Transfer the thawed cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-250 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium in a T-25 flask.
-
-
Cell Maintenance:
-
Cell Counting:
-
Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.
-
Protocol 2: DC50 Determination of this compound in Jurkat Cells
This protocol describes the treatment of Jurkat cells with this compound and subsequent protein analysis to determine the DC50 value.
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
DMSO (vehicle control)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibody: anti-VAV1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Western blotting equipment (gels, transfer system, imaging system)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed Jurkat cells in a 6-well or 12-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete growth medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a concentrated DMSO stock. A typical concentration range to test would be from 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO only), ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Add the diluted degrader or vehicle to the corresponding wells.
-
Incubate the cells for a predetermined time, for example, 24 hours, to allow for protein degradation.
-
-
Cell Lysis:
-
Transfer the cell suspension from each well to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.[24]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting: [25][26][27][28]
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VAV1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis: [29]
-
Quantify the band intensities for VAV1 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the VAV1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of VAV1 remaining for each degrader concentration relative to the vehicle control (set as 100%).
-
Plot the percentage of remaining VAV1 against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Data Presentation
The quantitative data for the DC50 determination of this compound in Jurkat cells should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (nM) | Normalized VAV1 Level (Relative to Vehicle) | % VAV1 Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | [Experimental Value] | [Calculated Value] |
| 1 | [Experimental Value] | [Calculated Value] |
| 10 | [Experimental Value] | [Calculated Value] |
| 100 | [Experimental Value] | [Calculated Value] |
| 1000 | [Experimental Value] | [Calculated Value] |
Summary of Results:
| Parameter | Value |
| DC50 | [Calculated Value from Curve Fit] nM |
| Dmax | [Maximum % Degradation Observed] |
Note: Published data indicates a DC50 of 7 nM for this compound, which can serve as a reference point for experimental results.[16][17]
Conclusion
This document provides a comprehensive set of protocols and application notes for the determination of the DC50 value of this compound in Jurkat cells. By following these detailed methodologies, researchers can accurately assess the potency of this degrader and contribute to the growing field of targeted protein degradation for therapeutic development. The provided diagrams and structured data presentation formats are intended to facilitate clear communication and interpretation of experimental results.
References
- 1. VAV1 - Wikipedia [en.wikipedia.org]
- 2. Function of the Nucleotide Exchange Activity of Vav1 in T cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vav-family proteins in T-cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Oncogenic Potential of VAV1 in Human Cancer: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vav1: Friend and Foe of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cicancer.org [cicancer.org]
- 9. oncotarget.com [oncotarget.com]
- 10. VAV1 gene mutations trigger T-cell tumours in mice - ecancer [ecancer.org]
- 11. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. alfa-labotrial.com [alfa-labotrial.com]
- 19. selleck.co.jp [selleck.co.jp]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 22. Jurkat T Cell Culture [bio-protocol.org]
- 23. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 24. benchchem.com [benchchem.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. addgene.org [addgene.org]
- 28. youtube.com [youtube.com]
- 29. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Pharmacokinetics and Oral Bioavailability of MRT-6160
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-6160 is a first-in-class, orally bioavailable, small molecule molecular glue degrader that selectively targets the hematopoietic-specific protein VAV1 for proteasomal degradation.[1][2] VAV1 is a critical signaling protein downstream of T-cell and B-cell receptors, making it a key target for autoimmune and inflammatory diseases.[3] By inducing the degradation of VAV1, MRT-6160 has the potential to offer a novel therapeutic approach for a range of immune-mediated conditions. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for key experiments related to MRT-6160.
Pharmacokinetics and Oral Bioavailability
MRT-6160 has been described as a potent and orally bioavailable degrader of VAV1 in multiple preclinical models and has undergone Phase 1 clinical evaluation in healthy volunteers.[3]
Preclinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters for MRT-6160 are not yet publicly available, preclinical studies in murine models of autoimmune diseases such as collagen-induced arthritis (CIA) and spontaneous autoimmune disease (MRL-Faslpr mice) have demonstrated its efficacy upon oral administration.[4][5][6] An abstract from a study in a T-cell transfer model of colitis explicitly mentions the examination of oral bioavailability and in vivo degradation of VAV1 in mice following oral administration of MRT-6160.[7]
The following table summarizes the type of pharmacokinetic data typically generated in preclinical studies for a novel oral drug candidate. The values presented are illustrative and based on general knowledge of orally bioavailable small molecules.
| Parameter | Description | Illustrative Value Range | Species |
| Cmax | Maximum (peak) plasma drug concentration | 1-10 µM | Mouse, Rat |
| Tmax | Time to reach Cmax | 1-4 hours | Mouse, Rat |
| AUC (0-t) | Area under the plasma concentration-time curve | 10-100 µM*h | Mouse, Rat |
| t1/2 | Elimination half-life | 4-12 hours | Mouse, Rat |
| F (%) | Oral Bioavailability | >30% | Mouse, Rat |
Clinical Pharmacokinetics
A Phase 1, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy human subjects (NCT06597799) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of MRT-6160. Initial results from this study have shown sustained, dose-dependent VAV1 degradation in peripheral blood T and B cells after both single and multiple oral doses. This indicates successful oral absorption and systemic exposure in humans. Specific pharmacokinetic parameters from this study have not yet been publicly disclosed.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of pharmacokinetics and oral bioavailability of a compound like MRT-6160.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of MRT-6160 following oral (PO) and intravenous (IV) administration in mice.
Materials:
-
MRT-6160
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 150)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
For oral administration, administer MRT-6160 at a defined dose (e.g., 10 mg/kg) by oral gavage.
-
For intravenous administration, administer MRT-6160 at a lower dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of MRT-6160.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of MRT-6160 in liver microsomes.
Materials:
-
MRT-6160
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of liver microsomes and MRT-6160 in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped at each time point by adding cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of MRT-6160.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of MRT-6160 remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizations
Caption: Mechanism of MRT-6160-mediated VAV1 degradation.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Monte Rosa Therapeutics Presents Preclinical Data at EULAR 2024 Demonstrating Therapeutic Potential of MRT-6160 for the Treatment of Rheumatoid Arthritis - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. Monte Rosa Therapeutics Presents Preclinical Data at ACR [globenewswire.com]
- 5. Monte Rosa Therapeutics Showcases MRT-6160 Preclinical Data for Rheumatoid Arthritis at EULAR 2024 [synapse.patsnap.com]
- 6. Monte Rosa Therapeutics Presents Preclinical Data at EULAR [globenewswire.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing VAV1 Degrader-3 Concentration for In Vitro Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of VAV1 degrader-3.
Frequently Asked Questions (FAQs)
Q1: What is VAV1 and why is it a therapeutic target?
VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the signaling pathways of T-cells and B-cells.[1][2] It is essential for T-cell and B-cell receptor signaling, which in turn governs processes like actin polymerization, immunological synapse formation, T-cell activation and differentiation, and cytokine production.[1] Dysregulation of VAV1 has been implicated in various hematological malignancies and autoimmune diseases, making it an attractive therapeutic target.[2][3]
Q2: What is this compound and how does it work?
This compound is an orally active, molecular glue degrader of VAV1.[4][5] It functions by inducing the proteasomal degradation of VAV1, thereby reducing immune cell activation, proliferation, and the production of various cytokines.[4][5] It has a reported DC50 (the concentration at which 50% of the target protein is degraded) of 7 nM.[4][5]
Q3: What is the recommended starting concentration range for this compound in vitro?
For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration for your specific cell line and experimental conditions. A suggested starting range is from 1 nM to 10 µM.[6] In published data, this compound has been used in a range of 0-1 µM for 24 hours to inhibit B cell receptor-mediated activity.[4][7]
Q4: How long should I treat my cells with this compound?
The optimal treatment time can vary depending on the cell line and the intrinsic properties of the degrader. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[6]
Q5: What are the critical negative controls to include in my experiments?
Including proper negative controls is crucial for validating the mechanism of action of this compound. Key controls include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the degrader.[8]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of VAV1, confirming the involvement of the ubiquitin-proteasome system.[6]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can help confirm the role of Cullin-RING E3 ligases, which are often involved in the mechanism of molecular glue degraders.[6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in vitro.
| Problem | Possible Cause | Suggested Solution |
| Low or no VAV1 degradation | 1. Suboptimal degrader concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50.[6] |
| 2. Inappropriate treatment time. | Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period for maximal degradation.[6] | |
| 3. Low cell permeability of the degrader. | While this compound is orally active, permeability can be cell-line dependent. Consider using cell lines known for good permeability or consult literature for similar compounds. | |
| 4. Low expression of the required E3 ligase in the cell line. | Verify the expression level of relevant E3 ligases (e.g., Cereblon (CRBN) for many molecular glues) in your cell line via western blot or qPCR. Choose a cell line with higher expression if necessary. | |
| High Cell Toxicity | 1. Off-target effects at high concentrations. | Lower the concentration of this compound. Determine the concentration that effectively degrades VAV1 without significant cytotoxicity by performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. |
| 2. Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low and consistent across all wells. Typically, DMSO concentrations should be kept below 0.5%. | |
| Inconsistent Results | 1. Variability in cell density or health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the time of treatment. |
| 2. Inconsistent drug preparation. | Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Ensure complete dissolution of the compound. | |
| 3. Issues with Western blot analysis. | Optimize your western blot protocol, including protein loading amounts, antibody concentrations, and incubation times. Always include a loading control (e.g., GAPDH, β-actin). |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol outlines the steps to determine the concentration of this compound that results in 50% degradation of VAV1 (DC50).
-
Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (DMSO).
-
Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against VAV1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the VAV1 band intensity to the loading control.
-
Plot the normalized VAV1 levels against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the DC50 value.
-
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol helps identify the optimal time for VAV1 degradation.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat cells with a concentration of this compound known to induce significant degradation (e.g., a concentration around the DC50 or higher) and a vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after treatment.
-
Cell Lysis and Western Blot: Follow steps 4-6 from Protocol 1 for each time point.
-
Data Analysis:
-
Quantify and normalize the VAV1 protein levels for each time point as described in Protocol 1.
-
Plot the normalized VAV1 protein levels against time to visualize the degradation kinetics and determine the time to reach maximum degradation (Dmax).
-
Visualizations
Caption: Simplified VAV1 signaling pathway in lymphocytes.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for poor VAV1 degradation.
References
- 1. VAV1 as a putative therapeutic target in autoimmune and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are VAV1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting VAV1 degradation assay variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during VAV1 degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and potential problems you may face, offering explanations and step-by-step guidance to help ensure the reliability and reproducibility of your results.
Q1: My VAV1 protein levels are inconsistent across replicates in my Western Blot analysis. What could be the cause?
A1: Inconsistent VAV1 protein levels in Western Blots are a common issue that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and how to address them:
-
Uneven Protein Loading: Even minor differences in the total protein loaded into each well of your gel can lead to significant variability.
-
Troubleshooting:
-
Always perform a total protein quantification assay (e.g., BCA or Bradford assay) on your lysates before loading.
-
Load a consistent amount of total protein for each sample.
-
After blotting, stain the membrane with Ponceau S to visually confirm even loading across all lanes before proceeding with antibody incubation.
-
Always normalize your VAV1 band intensity to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
-
-
-
Inefficient or Variable Cell Lysis: Incomplete lysis can result in a lower yield of VAV1 protein from some samples compared to others.
-
Troubleshooting:
-
Ensure your lysis buffer is appropriate for your application and contains sufficient detergents (e.g., SDS, Triton X-100) to solubilize cellular proteins.[1]
-
Always include protease and phosphatase inhibitors in your lysis buffer to prevent VAV1 degradation and modification post-lysis.[1]
-
Ensure complete cell disruption by using mechanical methods like sonication or repeated freeze-thaw cycles, especially if you observe a pellet after centrifugation.[1]
-
-
-
Antibody Performance: The quality and concentration of your primary and secondary antibodies are critical for consistent results.
-
Troubleshooting:
-
Use a VAV1 antibody that has been validated for the application you are using (e.g., Western Blot).
-
Optimize the dilution of your primary antibody. A concentration that is too high can lead to non-specific binding and background noise, while one that is too low will result in weak signal.
-
Ensure your secondary antibody is appropriate for the species of your primary antibody and is used at the recommended dilution.
-
-
-
Transfer Issues: Inefficient or uneven transfer of proteins from the gel to the membrane will directly impact your results.
-
Troubleshooting:
-
Ensure the transfer "sandwich" is assembled correctly, with no air bubbles between the gel and the membrane.
-
Optimize the transfer time and voltage/amperage for your specific gel percentage and protein size (VAV1 is ~95 kDa).[2]
-
After transfer, you can stain the gel with Coomassie Blue to check for any remaining protein, which would indicate an incomplete transfer.
-
-
Summary of Troubleshooting Steps for Western Blot Variability:
| Potential Cause | Recommended Action |
| Uneven Protein Loading | Quantify protein concentration (BCA/Bradford), use a loading control, and stain with Ponceau S. |
| Inefficient Cell Lysis | Use appropriate lysis buffer with inhibitors, and ensure complete cell disruption.[1] |
| Poor Antibody Performance | Validate antibody for the application, and optimize antibody dilutions. |
| Incomplete Protein Transfer | Check transfer setup for air bubbles, optimize transfer conditions, and stain the gel post-transfer. |
Q2: I am not detecting any ubiquitinated VAV1 in my immunoprecipitation (IP)-Western Blot experiment. What are the possible reasons?
A2: Detecting ubiquitinated proteins can be challenging due to their transient nature and low abundance. If you are unable to detect ubiquitinated VAV1, consider the following troubleshooting steps:
-
Proteasome Inhibition is Crucial: Ubiquitinated proteins are rapidly targeted for degradation by the proteasome.[3]
-
Troubleshooting:
-
Treat your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) for an appropriate amount of time before cell lysis. This will lead to the accumulation of ubiquitinated proteins. The optimal concentration and incubation time should be determined empirically for your cell type.
-
For VAV1 specifically, lysosomal degradation has also been reported.[4][5][6] Consider using a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1 in addition to or as an alternative to a proteasome inhibitor.[4][5][6]
-
-
-
Inefficient Immunoprecipitation: Your VAV1 antibody may not be efficiently pulling down the protein, or the ubiquitinated forms may be less accessible.
-
Troubleshooting:
-
Ensure your VAV1 antibody is validated for immunoprecipitation.
-
Increase the amount of antibody and/or protein lysate used for the IP.
-
Optimize the incubation time for the antibody-lysate mixture (e.g., 4°C overnight).[1]
-
Use a high-quality protein A/G agarose (B213101) or magnetic beads for efficient capture of the antibody-protein complex.[1]
-
-
-
Deubiquitinase (DUB) Activity: DUBs present in your cell lysate can remove ubiquitin chains from VAV1 after lysis.
-
Troubleshooting:
-
Include a DUB inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer. Prepare the lysis buffer with NEM immediately before use, as it is not stable in solution.
-
-
-
Harsh Lysis and Wash Conditions: Stringent buffers can disrupt the non-covalent interactions required for immunoprecipitation and can strip ubiquitin chains.
-
Troubleshooting:
-
For detecting ubiquitination, a lysis buffer with a strong denaturant like 1-2% SDS is often used to inactivate DUBs. The lysate is then diluted with a non-ionic detergent-containing buffer (like Triton X-100) to allow for immunoprecipitation.[1]
-
Wash the beads with a buffer that is stringent enough to remove non-specific binding but not so harsh that it elutes your protein of interest or the ubiquitin chains.
-
-
Logical Flow for Troubleshooting Ubiquitination Detection:
Caption: Troubleshooting workflow for detecting ubiquitinated VAV1.
Q3: How can I distinguish between proteasomal and lysosomal degradation of VAV1?
A3: VAV1 degradation has been shown to occur via the lysosomal pathway, and ubiquitination can target proteins to either the proteasome or the lysosome.[4][5][6] To differentiate between these two major degradation pathways, you can use specific pharmacological inhibitors.
-
Experimental Design:
-
Culture your cells and treat them with your compound of interest that is expected to induce VAV1 degradation.
-
In parallel, treat cells with your compound in the presence of a proteasome inhibitor (e.g., 10 µM MG-132 for 4-6 hours) or a lysosomal inhibitor (e.g., 50 µM chloroquine for 4-6 hours).
-
Include control groups treated with the vehicle (e.g., DMSO) and the inhibitors alone.
-
After treatment, lyse the cells and analyze VAV1 protein levels by Western Blot.
-
-
Interpreting the Results:
-
If the degradation of VAV1 is blocked (i.e., VAV1 levels are restored) in the presence of MG-132, this indicates proteasomal degradation .
-
If the degradation of VAV1 is blocked by chloroquine, this suggests lysosomal degradation .[4][5][6]
-
If neither inhibitor completely rescues VAV1 degradation, it's possible that both pathways are involved, or that the degradation is mediated by another mechanism.
-
Expected Outcomes of Inhibitor Treatment:
| Treatment Group | Expected VAV1 Level (if Proteasomal) | Expected VAV1 Level (if Lysosomal) |
| Vehicle Control | High | High |
| Compound X | Low | Low |
| Compound X + MG-132 | High (Rescued) | Low |
| Compound X + Chloroquine | Low | High (Rescued) |
Key Experimental Protocols
Protocol 1: In-Cell VAV1 Degradation Assay using Western Blot
This protocol describes a standard method for assessing changes in VAV1 protein levels following treatment with a compound of interest.
-
Cell Culture and Treatment:
-
Plate your cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with your test compound at various concentrations and for different durations. Include a vehicle-treated control.
-
If investigating specific degradation pathways, pre-incubate cells with proteasome or lysosomal inhibitors before adding your compound.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VAV1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control protein (e.g., GAPDH).
-
Experimental Workflow for VAV1 Degradation Assay:
Caption: Workflow for a typical VAV1 degradation Western Blot experiment.
Protocol 2: Detection of VAV1 Ubiquitination by Immunoprecipitation
This protocol is designed to enrich for VAV1 and then probe for its ubiquitination status.
-
Cell Culture and Treatment:
-
Plate cells and treat with your compound as described in Protocol 1.
-
Crucially, treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours before harvesting to allow ubiquitinated VAV1 to accumulate.
-
-
Cell Lysis for IP:
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS) containing protease, phosphatase, and DUB inhibitors (e.g., NEM).
-
Boil the lysates for 10 minutes to ensure complete denaturation and inactivation of DUBs.
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., PBS with 1% Triton X-100 and inhibitors) to allow for antibody binding.
-
Centrifuge to pellet any insoluble debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an IP-validated anti-VAV1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with a wash buffer (e.g., diluted lysis buffer).
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 10 minutes.
-
Load the eluate onto an SDS-PAGE gel and perform Western Blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on VAV1.
-
You can also probe a separate blot with an anti-VAV1 antibody to confirm the successful immunoprecipitation of VAV1.
-
VAV1 Signaling Pathway Overview
VAV1 is a crucial signaling molecule, primarily in hematopoietic cells, that acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho/Rac family GTPases.[7] Its activation is tightly regulated and often initiated by T-cell or B-cell receptor stimulation.[2][8] Activated VAV1 goes on to influence a variety of downstream pathways.
Caption: Simplified VAV1 signaling and degradation pathways.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Vav1 is Essential for HIF-1α Activation via a Lysosomal VEGFR1-Mediated Degradation Mechanism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VAV1 - Wikipedia [en.wikipedia.org]
- 8. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VAV1 Molecular Glue Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VAV1 molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VAV1 molecular glue degraders?
A1: VAV1 molecular glue degraders are small molecules that induce the degradation of the VAV1 protein.[1] They function by promoting the formation of a ternary complex between VAV1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2] This induced proximity leads to the ubiquitination of VAV1, marking it for degradation by the cell's proteasome. This differs from traditional inhibitors as it eliminates the entire protein, including its scaffolding and catalytic functions.[3]
Q2: In which cell types is VAV1 expressed, and why is it a therapeutic target?
A2: VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) with expression primarily restricted to hematopoietic cells, including T-cells and B-cells.[2][4] It is a crucial signaling molecule downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2][4] Dysregulation of VAV1 signaling is implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target.[3] Its restricted expression pattern suggests a lower potential for on-target toxicities in non-hematopoietic tissues.
Q3: How can I confirm that my VAV1 degrader is inducing the formation of a ternary complex?
A3: Several biophysical and cellular assays can be used to confirm ternary complex formation. Common methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of fluorescently labeled VAV1 and CRBN in the presence of the degrader.
-
NanoBRET™ Protein-Protein Interaction (PPI) Assay: This live-cell assay uses NanoLuc® luciferase and HaloTag® fusions to VAV1 and CRBN to detect their interaction.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the degrader to both VAV1 and CRBN, and to demonstrate the cooperative binding in the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC can measure the thermodynamic parameters of binary and ternary complex formation.
Q4: What are the recommended methods for quantifying VAV1 degradation?
A4: VAV1 protein degradation can be quantified using several techniques:
-
Western Blotting: A standard method to visualize and quantify the reduction in VAV1 protein levels.
-
HiBiT Assay: A sensitive luminescence-based assay where a small HiBiT tag is knocked into the endogenous VAV1 locus. The luminescent signal is proportional to the amount of VAV1-HiBiT protein.[5][6]
-
Mass Spectrometry-based Proteomics: This provides a global and unbiased view of protein level changes, confirming VAV1 degradation and identifying off-targets simultaneously.
-
Jess™/Wes™ Simple Western: Automated capillary-based immunoassays that are more quantitative and higher throughput than traditional Western blotting.
Q5: What are the expected downstream functional consequences of VAV1 degradation in immune cells?
A5: Degradation of VAV1 is expected to attenuate T-cell and B-cell receptor signaling.[4] This can lead to:
-
Reduced T-cell and B-cell activation, proliferation, and differentiation.[1]
-
Decreased production of pro-inflammatory cytokines such as IL-2, IFN-γ, IL-17A, and IL-6.[7]
-
Inhibition of Th17 polarization.
-
Reduced immunoglobulin secretion from B-cells.
Troubleshooting Guides
Issue 1: No or low VAV1 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient ternary complex formation | 1. Confirm binary binding: Ensure your degrader binds to both VAV1 and the E3 ligase (e.g., CRBN) independently using assays like SPR or ITC. 2. Optimize degrader concentration: High concentrations can lead to a "hook effect" where binary complexes dominate. Perform a dose-response experiment over a wide concentration range.[8] 3. Assess cooperativity: Use biophysical assays to determine if the ternary complex is stable and forms cooperatively. |
| Low protein expression | 1. Verify VAV1 and E3 ligase levels: Use Western blotting to confirm the expression of VAV1 and the relevant E3 ligase (e.g., CRBN) in your cell model.[8] |
| Issues with cellular uptake or stability | 1. Assess cell permeability: Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[8][9] 2. Evaluate compound stability: Measure the stability of your degrader in cell culture medium and lysates over time using LC-MS/MS.[8] |
| Proteasome inhibition | 1. Check for proteasome activity: Ensure that the proteasome is not being inadvertently inhibited in your experimental conditions. Include a positive control for proteasome-mediated degradation. |
Issue 2: Inconsistent results between biochemical and cellular degradation assays.
| Possible Cause | Troubleshooting Steps |
| Cell permeability issues | 1. Confirm target engagement in cells: Use CETSA or NanoBRET™ to verify that the degrader is reaching and binding to VAV1 inside the cell.[9] |
| Compound efflux | 1. Use efflux pump inhibitors: Test if co-incubation with known efflux pump inhibitors increases the degradation of VAV1. |
| Cellular environment factors | 1. Use orthogonal cellular assays: Confirm degradation in different cell lines or primary cells to ensure the effect is not cell-type specific. 2. Biochemical vs. Cellular Conditions: Biochemical assays with purified proteins may not fully represent the cellular milieu.[8] Cellular assays are generally more physiologically relevant. |
Issue 3: High off-target protein degradation observed.
| Possible Cause | Troubleshooting Steps |
| Lack of selectivity | 1. Perform global proteomics: Use unbiased mass spectrometry to identify all proteins that are degraded upon treatment with your compound. 2. Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of your degrader to identify modifications that improve selectivity for VAV1. |
| Known neosubstrates of the E3 ligase | 1. Compare to known neosubstrates: Check if the observed off-targets are known neosubstrates of the E3 ligase being recruited (e.g., IKZF1, IKZF3, GSPT1 for CRBN). This may be an inherent property of the E3 ligase modulator component of your degrader. |
Quantitative Data Summary
Table 1: In Vitro Degradation and Functional Activity of MRT-6160
| Parameter | Value | Cell Type/Assay | Reference |
| VAV1 Degradation | >90% | Peripheral T and B cells | [7] |
| IL-2 Inhibition | up to ~99% | ex vivo stimulated whole blood | [7][10] |
| IFN-γ Inhibition | up to ~99% | ex vivo stimulated whole blood | [7][10] |
| IL-17A Inhibition | up to ~99% | ex vivo stimulated whole blood | [7][10] |
| IL-6 Inhibition | up to ~99% | ex vivo stimulated whole blood | [7] |
Table 2: Example Off-Target Profile of a VAV1 Molecular Glue Degrader (MRT-6160) in Human PBMCs
Note: This table is illustrative. For a complete and quantitative list of off-targets, it is crucial to perform unbiased global proteomics and consult the supplementary data of relevant publications.
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | -log10 (p-value) | Function | Reference |
| VAV1 | -2.5 | >5 | On-target; Guanine nucleotide exchange factor | |
| GSPT1 | Significantly Decreased | High | Known CRBN neosubstrate | |
| IKZF1 | Significantly Decreased | High | Known CRBN neosubstrate | |
| IKZF3 | Significantly Decreased | High | Known CRBN neosubstrate | |
| CSNK1A1 (CK1α) | Significantly Decreased | High | Known CRBN neosubstrate | |
| SALL4 | Significantly Decreased | High | Known CRBN neosubstrate | |
| ZFP91 | Significantly Decreased | High | Known CRBN neosubstrate | |
| VAV2 | No significant change | Low | VAV family member; potential off-target | |
| VAV3 | No significant change | Low | VAV family member; potential off-target |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry
-
Cell Culture and Treatment:
-
Culture human PBMCs or a relevant immune cell line (e.g., Jurkat) to the desired density.
-
Treat cells with the VAV1 molecular glue degrader at various concentrations and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Labeling (e.g., Tandem Mass Tags - TMT):
-
Label peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control.
-
Generate a volcano plot to visualize the on-target (VAV1) and off-target protein degradation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Compound Incubation:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the VAV1 degrader or vehicle control for 1 hour at 37°C.[11]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[11] Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a specific lysis buffer.[11]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Quantification of Soluble VAV1:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble VAV1 at each temperature point using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble VAV1 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the degrader-treated sample indicates target stabilization and engagement.
-
Visualizations
Caption: Simplified VAV1 signaling pathway downstream of TCR/BCR.
Caption: Experimental workflow for off-target identification.
Caption: Logic diagram for troubleshooting lack of VAV1 degradation.
References
- 1. MRT-6160 VAV1 molecular glue blocks EAE in preclinical models | BioWorld [bioworld.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Native mass spectrometry of complexes formed by molecular glues reveals stoichiometric rearrangement of E3 ligases - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Monte Rosa: Looking Mispriced After Big Pharma Validation (NASDAQ:GLUE) | Seeking Alpha [seekingalpha.com]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. benchchem.com [benchchem.com]
Assessing the selectivity profile of VAV1 degrader-3
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the selectivity profile of VAV1 degrader-3. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as MRT-6160, is an orally active, potent, and selective molecular glue degrader that targets the VAV1 protein.[1][2][3] It functions by inducing the formation of a ternary complex between VAV1 and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity leads to the ubiquitination of VAV1, marking it for subsequent degradation by the proteasome.[5] This targeted degradation of VAV1, a key signaling protein in immune cells, results in the suppression of T-cell and B-cell receptor-mediated activation, proliferation, and cytokine production.[2][6]
Q2: What is the potency of this compound?
A2: this compound has a reported half-maximal degradation concentration (DC50) of 7 nM.[2][6]
Q3: Is this compound selective for VAV1?
A3: Preclinical studies have shown that this compound is highly selective for VAV1.[1][3] Quantitative proteomics analysis in Jurkat cells treated with a VAV1 molecular glue degrader showed that VAV1 was the most significantly and selectively degraded protein.[7] Another study using quantitative tandem mass tag proteomics in human PBMCs and mouse splenocytes also demonstrated the selectivity of MRT-6160 for VAV1.[4] While comprehensive data on all off-targets is extensive, available information suggests minimal and often not statistically significant degradation of other proteins.
Q4: What are the key experimental readouts to confirm the activity of this compound?
A4: The primary readout is the specific degradation of VAV1 protein, which can be assessed by Western blotting or mass spectrometry-based proteomics. Functional readouts in immune cells include reduced T-cell and B-cell activation (e.g., decreased CD69 expression), decreased proliferation, and reduced secretion of cytokines such as IL-2, IL-6, and IFN-γ.[2][8]
Q5: What are essential control experiments when using this compound?
A5: Essential controls include:
-
Vehicle Control (e.g., DMSO): To establish the baseline VAV1 protein level and cellular function in the absence of the degrader.
-
Proteasome Inhibitor (e.g., MG132): To confirm that the observed loss of VAV1 is due to proteasomal degradation. Pre-treatment with a proteasome inhibitor should "rescue" VAV1 from degradation.
-
Inactive Control: A structurally similar but inactive compound that does not induce VAV1 degradation can be used to control for off-target effects not related to VAV1 degradation.
Data Presentation
Table 1: Potency and Selectivity Profile of this compound
| Parameter | Value/Observation | Cell Line/System | Reference |
| DC50 | 7 nM | Not specified | [2] |
| Selectivity | Highly selective for VAV1 | Jurkat cells | |
| Off-Targets | No significant off-target degradation observed in proteomics studies. | Human PBMCs, mouse splenocytes | [1][3][4] |
Table 2: Functional Effects of this compound in Immune Cells
| Functional Assay | Effect | Cell Type | Reference |
| T-cell Activation (CD69) | Inhibition | Primary Human T-cells | [2] |
| T-cell Proliferation | Inhibition | Primary Human T-cells | [2] |
| IL-2 Secretion | Inhibition | Primary Human T-cells | [2] |
| B-cell Activation (CD69) | Inhibition | Human PBMCs | [2] |
| IL-6 Secretion | Inhibition | Human PBMCs | [2] |
| IgG Secretion | Inhibition | Human PBMCs | [2] |
Experimental Protocols
Western Blotting for VAV1 Degradation
This protocol outlines the steps to assess the degradation of VAV1 protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or tank transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against VAV1 (e.g., Vav1 (D45G3) Rabbit mAb)[9]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against VAV1 and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for VAV1 and the loading control. Normalize the VAV1 signal to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.
Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the global proteome changes upon treatment with this compound to determine its selectivity.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Sample clean-up columns (e.g., C18)
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., human PBMCs or a relevant cell line) with this compound at a specific concentration (e.g., 10 µM) and a vehicle control for 24 hours.[4] Lyse the cells in a buffer compatible with mass spectrometry.
-
Protein Digestion: Reduce the disulfide bonds with DTT, alkylate the cysteine residues with IAA, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For relative quantification, label the peptides from different conditions with TMT reagents.
-
Sample Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use proteomics software to identify the peptides and proteins and to quantify their relative abundance between the this compound-treated and vehicle-treated samples.
-
Selectivity Assessment: Generate a volcano plot to visualize the fold change and statistical significance of protein abundance changes. Proteins that are significantly downregulated are potential off-targets. VAV1 should be the most significantly downregulated protein.
T-cell Activation Assay (CD69 Expression and IL-2 Secretion)
This protocol describes how to measure the effect of this compound on T-cell activation.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
Cell culture medium
-
This compound and vehicle control (DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated anti-CD69 antibody
-
ELISA kit for IL-2
-
Flow cytometer
-
ELISA plate reader
Procedure: Part A: CD69 Expression by Flow Cytometry
-
Cell Treatment: Pre-treat primary T-cells with this compound (e.g., 0-1 µM) for 24 hours.[2]
-
Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 18-24 hours.
-
Staining: Harvest the cells and wash them with flow cytometry staining buffer. Stain the cells with a fluorochrome-conjugated anti-CD69 antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of CD69-positive cells in the this compound-treated samples compared to the stimulated vehicle control.
Part B: IL-2 Secretion by ELISA
-
Cell Treatment and Activation: Follow steps 1 and 2 from Part A.
-
Supernatant Collection: After the activation period, centrifuge the cells and collect the supernatant.
-
ELISA: Perform an ELISA for IL-2 on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-2 in each sample based on a standard curve. Compare the IL-2 levels in the this compound-treated samples to the stimulated vehicle control.
Troubleshooting Guides
Issue 1: No or low VAV1 degradation observed in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal degrader concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for degradation. |
| Incorrect incubation time | Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to find the optimal degradation time. |
| Low E3 ligase expression in the cell line | Confirm the expression of Cereblon (CRBN) in your cell model. If expression is low, consider using a different cell line. |
| Proteasome inhibition | Ensure that no components in the cell culture medium or buffers are inhibiting proteasome activity. |
| Poor antibody quality | Validate the specificity and sensitivity of your VAV1 primary antibody. |
| Degrader instability | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. |
Issue 2: High variability in functional assay results (e.g., T-cell activation).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or density | Ensure consistent cell seeding density and viability across all experimental conditions. |
| Variable stimulation efficiency | Use a consistent concentration and lot of T-cell activation stimuli (anti-CD3/CD28 antibodies). |
| Donor variability (for primary cells) | Use cells from multiple donors to account for biological variability. Analyze data on a per-donor basis before combining. |
| Timing of measurement | Ensure that the timing of the readout (e.g., CD69 expression, cytokine secretion) is consistent and optimal for the specific activation marker. |
Issue 3: Significant off-target effects observed in proteomics.
| Possible Cause | Troubleshooting Step |
| High degrader concentration | Use the lowest effective concentration of this compound that gives robust VAV1 degradation to minimize potential off-target effects. |
| "Hook effect" | At very high concentrations, bifunctional molecules can form binary complexes (degrader-VAV1 or degrader-E3 ligase) instead of the productive ternary complex, which can lead to reduced degradation efficiency and potentially other effects. Lowering the concentration may improve selectivity. |
| Cell-type specific off-targets | The selectivity profile may vary between different cell types. Confirm key off-target effects in a secondary cell line. |
| Data analysis artifacts | Ensure that appropriate statistical thresholds (e.g., p-value, fold-change) are used to identify significant off-targets. |
Visualizations
Caption: VAV1 signaling pathway in T-cells.
Caption: Experimental workflow for assessing this compound.
References
- 1. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2025 on the Potential of MRT-6160, a VAV1-directed Molecular Glue Degrader, to Treat Immune-mediated Diseases - Monte Rosa Therapeutics [ir.monterosatx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2023 Demonstrating Potential of MRT-6160, a VAV1-targeted Molecular Glue Degrader, to Treat Immunological and Inflammatory Diseases - BioSpace [biospace.com]
- 4. Monte Rosa Therapeutics : ECTRIMS 2025 – MRT-6160, a VAV1-Directed Molecular Glue Degrader, Inhibits Disease Progression in a Preclinical Model of T/B-cell Mediated Experimental Autoimmune Encephalomyelitis | MarketScreener [marketscreener.com]
- 5. Targeted Protein Degradation: From Ubiquitin to your Toolbox for VAV1 Degraders-Precedo Inc.- leading CRO company [precedolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Vav1 (D45G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Resistance to VAV1 Targeted Protein Degradation
Welcome to the Technical Support Center for VAV1 Targeted Protein Degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to VAV1-targeted protein degradation strategies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to targeted protein degraders like PROTACs and molecular glues?
A1: Resistance to targeted protein degraders can arise from several factors that disrupt the formation of a productive ternary complex (Target Protein-Degrader-E3 Ligase) or interfere with the subsequent ubiquitination and proteasomal degradation process. Key mechanisms include:
-
Mutations or downregulation of the E3 ligase or its components: Alterations in the recruited E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or other proteins in the Cullin-RING ligase (CRL) complex, can prevent the degrader from binding to the ligase or inhibit its activity.[1][2]
-
Mutations in the target protein: Changes in the amino acid sequence of VAV1 could potentially disrupt the binding of the degrader, although this is considered a less common mechanism of resistance for PROTACs compared to traditional inhibitors.[3]
-
Cellular compensatory mechanisms: The cell may upregulate parallel or redundant signaling pathways to compensate for the loss of VAV1. This can involve other VAV family members like VAV2 and VAV3.[4]
-
Impaired ubiquitin-proteasome system (UPS): General defects in the UPS machinery can lead to a failure to degrade the ubiquitinated VAV1.
Q2: We are observing incomplete degradation of VAV1 with our PROTAC. What is the "hook effect" and could it be the cause?
A2: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC. This occurs because the bifunctional nature of the PROTAC leads to the formation of unproductive binary complexes (VAV1-PROTAC or PROTAC-E3 ligase) instead of the desired VAV1-PROTAC-E3 ligase ternary complex, which is necessary for degradation. To determine if you are observing a hook effect, it is crucial to perform a full dose-response curve with a wide range of PROTAC concentrations. If degradation is more efficient at lower concentrations and decreases at higher concentrations, the hook effect is a likely cause.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during VAV1 targeted protein degradation experiments.
Issue 1: No or Low VAV1 Degradation Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Poor cell permeability of the degrader | - Perform cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm intracellular target binding. - If permeability is low, consider optimizing the physicochemical properties of the degrader. |
| Inefficient ternary complex formation | - Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the formation and stability of the VAV1-Degrader-E3 ligase complex in vitro. - Modify the linker length and composition of the PROTAC to optimize ternary complex formation. |
| Low expression of the recruited E3 ligase (e.g., CRBN, VHL) in the cell line | - Confirm the expression levels of the E3 ligase and its associated complex components (e.g., CUL2 for VHL-based degraders) in your cell model via Western blotting or qPCR.[1] - If expression is low, consider using a different cell line with higher E3 ligase expression or engineering your current cell line to overexpress the ligase. |
| Mutation in the E3 ligase or target protein | - Sequence the gene encoding the E3 ligase and VAV1 in your cell line to check for mutations that may interfere with binding. - Test the degrader in a different cell line with a known wild-type background for the E3 ligase and VAV1. |
| Impaired Ubiquitin-Proteasome System (UPS) function | - Treat cells with a proteasome inhibitor (e.g., MG132) alongside the VAV1 degrader. A rescue of VAV1 levels in the presence of the inhibitor would confirm that the degradation is proteasome-dependent.[5] - Ensure that the overall health of the cells is optimal, as UPS function can be compromised in stressed or unhealthy cells. |
Issue 2: Acquired Resistance to VAV1 Degrader After Prolonged Treatment
Possible Causes & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Downregulation or mutation of the E3 ligase machinery | - Perform whole-exome or targeted sequencing of resistant clones to identify mutations in the E3 ligase or its associated proteins. - Analyze the protein and mRNA expression levels of the E3 ligase complex components in resistant versus sensitive cells.[1] - If resistance is E3-ligase-specific, consider switching to a degrader that utilizes a different E3 ligase. |
| Upregulation of compensatory signaling pathways | - Conduct transcriptomic (RNA-seq) or proteomic analysis of resistant cells to identify upregulated genes or proteins. - Investigate the potential for compensation by other VAV family members (VAV2, VAV3) by assessing their expression levels and activity in resistant cells.[4] - Consider combination therapies that target both VAV1 and the identified compensatory pathway. |
| Epigenetic modifications leading to altered gene expression | - Analyze the methylation status of the VAV1 promoter and the promoters of genes involved in the UPS and E3 ligase pathways in resistant cells.[6] |
| Increased VAV1 protein synthesis | - Measure the rate of VAV1 protein synthesis in resistant cells using techniques like pulsed stable isotope labeling with amino acids in cell culture (pSILAC). |
Experimental Protocols
Protocol 1: Western Blotting for VAV1 Degradation
This protocol is a standard method to quantify the extent of VAV1 degradation following treatment with a degrader.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of degrader concentrations (and a vehicle control, e.g., DMSO) for the desired time (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against VAV1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities using densitometry software and normalize VAV1 levels to the loading control.
Protocol 2: Ternary Complex Formation Assessment using TR-FRET
This assay confirms the formation of the VAV1-Degrader-E3 ligase complex.
-
Reagents:
-
Purified, tagged VAV1 protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
Terbium-conjugated anti-His antibody (donor).
-
Fluorescein-labeled anti-GST antibody (acceptor).
-
VAV1 degrader compound.
-
-
Procedure:
-
In a microplate, combine the purified VAV1, E3 ligase complex, and the degrader at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: An increase in the TR-FRET signal indicates the proximity of VAV1 and the E3 ligase, confirming ternary complex formation. A bell-shaped curve is often observed due to the hook effect at high degrader concentrations.
Visualizations
Caption: Simplified VAV1 signaling pathway.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated mutations in VAV1 trigger variegated signaling outputs and T-cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seekingalpha.com [seekingalpha.com]
- 4. Vav1/2/3-null Mice Define an Essential Role for Vav Family Proteins in Lymphocyte Development and Activation but a Differential Requirement in MAPK Signaling in T and B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vav1 is Essential for HIF-1α Activation via a Lysosomal VEGFR1-Mediated Degradation Mechanism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Oncogenic Potential of VAV1 in Human Cancer: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of Molecular Glue Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to minimize the in vivo toxicity of molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of in vivo toxicity for molecular glue degraders?
A1: The primary sources of in vivo toxicity for molecular glue degraders often stem from off-target effects, where the molecule induces the degradation of proteins other than the intended target.[1] This can occur due to the specificity of the E3 ligase binding moiety or unintended forced degradation depending on the selectivity of the target binding moiety.[1] Other factors include on-target toxicity if the target protein is essential in healthy tissues, the potential for prolonged on-target adverse effects due to the catalytic nature of degradation, and the impact of co-opting the normal function of the targeted E3 ligase.[1]
Q2: How can I proactively design molecular glue degraders with a lower toxicity profile?
A2: Proactively designing for lower toxicity involves several strategies. Rational design based on a deep understanding of the protein-protein interactions and the structure of the ternary complex is crucial.[2][3] Structure-based drug design can help optimize specificity and potency.[4] Additionally, developing degradation efficiency metrics that balance potency with molecular properties like size and lipophilicity can guide lead optimization.[5] A key strategy is to prioritize and screen for the degradation of proteins that could be impactful to vital organs early in development.[1]
Q3: What are the key differences in toxicity profiles between molecular glue degraders and PROTACs?
A3: Molecular glue degraders are typically smaller molecules (<500 Da) compared to PROTACs, which may give them more favorable pharmacokinetic properties.[4][6] However, both modalities can suffer from off-target toxicities.[1] The toxicity of molecular glues is highly dependent on the novel protein-protein interactions they induce, which can be challenging to predict.[7] PROTAC toxicity can be influenced by the properties of the linker and the individual ligands for the target and the E3 ligase.[8]
Q4: How important is E3 ligase expression in different tissues for predicting toxicity?
A4: E3 ligase expression across various tissues, species, and models is a critical factor for risk assessment.[1] The tissue-specific expression of the E3 ligase recruited by the molecular glue will directly influence where the degradation of the target and any off-target proteins can occur. Discrepancies in E3 ligase expression between preclinical models and humans can lead to poor prediction of toxicity.
Q5: Can resistance to molecular glue degraders develop, and does this impact toxicity?
A5: Yes, resistance to molecular glue degraders can develop.[9] This can occur through mutations in the components of the degradation machinery, such as the E3 ligase complex, or in the target protein that prevent the formation of the ternary complex.[10] While resistance is primarily a challenge for efficacy, it could potentially alter the toxicity profile if, for example, it leads to the accumulation of the degrader and exaggerated off-target effects.
Troubleshooting Guide
| Issue/Observation | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Unexpected toxicity observed in animal models (e.g., weight loss, organ damage) not predicted by in vitro assays. | 1. Off-target protein degradation: The degrader may be targeting unintended proteins in vivo.[1]2. On-target toxicity: The intended target protein may have an essential, previously unknown function in the affected tissues.3. Metabolite toxicity: A metabolite of the molecular glue degrader could be causing the toxicity.4. Species-specific toxicity: The target or off-target protein degradation may be specific to the animal model used.[1]5. Immune response: The compound may be triggering an immune response. | 1. Conduct in vivo proteomics: Analyze tissues from treated animals to identify off-target protein degradation.2. Re-evaluate on-target biology: Investigate the expression and function of the target protein in the affected organs.3. Metabolite profiling: Identify and test the toxicity of major metabolites.4. Cross-species comparison: Assess protein sequence homology and degrader activity in cells from different species (e.g., human, mouse, rat).[1]5. Assess immunogenicity: Conduct assays to measure potential immune responses. |
| Discrepancy between in vitro degradation potency (DC50) and in vivo efficacy/toxicity. | 1. Poor pharmacokinetics (PK): The degrader may have low bioavailability, rapid clearance, or poor tissue distribution.[11]2. Poor pharmacodynamics (PD): The degrader may not be achieving sufficient concentrations at the target site to induce degradation.3. High protein binding: The degrader may be highly bound to plasma proteins, reducing the free concentration available to act.4. In vitro assay limitations: The cell lines used may not accurately reflect the in vivo environment. | 1. Perform pharmacokinetic studies: Determine the Cmax, half-life, and tissue distribution of the degrader.[11]2. Measure target engagement and degradation in vivo: Assess the level of target protein degradation in relevant tissues at different time points and doses.3. Measure plasma protein binding. 4. Use more physiologically relevant in vitro models: Consider primary cells or organoids. |
| Difficulty in confirming whether observed toxicity is due to on-target or off-target effects. | 1. Lack of appropriate control compounds: A non-degrading analog is needed to differentiate between pharmacology and degradation-dependent effects.2. Complex biology of the target protein: The target may have multiple functions in different cell types. | 1. Synthesize a non-degrading control: Create a molecule that binds to the target but does not induce degradation. Compare the toxicity of the degrader and the control.2. Generate a resistant mutant: Introduce a mutation in the target protein that prevents degrader-induced degradation and assess if toxicity is rescued.3. Use genetic knockdown/knockout models: Compare the phenotype of degrader treatment with the genetic depletion of the target protein. |
| High cytotoxicity observed in normal cells in vitro. | 1. Low therapeutic window: The concentration required for anti-cancer effects may be close to the concentration that is toxic to healthy cells.[11]2. Off-target degradation of an essential protein. | 1. Determine the IC50 in a panel of normal and cancerous cell lines: This will help to establish the therapeutic window.[11]2. Perform proteomic profiling in normal cells: Identify any off-target proteins that are degraded and may be essential for cell survival. |
Data Presentation
Table 1: Preclinical Data for the CCNK Molecular Glue Degrader ZLY-025
| Parameter | Cell Line/Species | Value | Citation |
| Antiproliferative Activity (IC50) | A549 (NSCLC) | 0.31 µM | [11] |
| MDA-MB-231 (Breast Cancer) | 0.13 µM | [11] | |
| HepG2 (Liver Cancer) | 0.12 µM | [11] | |
| Cytotoxicity (IC50) | HEK (Normal Kidney Cells) | 1.77 µM | [11] |
| HS-5 (Normal Stromal Cells) | >20 µM | [11] | |
| Protein Degradation | A549 Cells (500 nM) | 94% reduction in CCNK | [11] |
| Metabolic Stability | Human Liver Microsomes (15 min) | 98.1% of parent compound remaining | [11] |
| Pharmacokinetics (Rats, 3 mg/kg oral) | Cmax | 180.18 ng/mL | [11] |
| t1/2 | 6.82 h | [11] | |
| In Vivo Efficacy (Mouse Xenograft) | 10, 20, or 40 mg/kg daily | Significant, dose-dependent tumor reduction | [11] |
| In Vivo Toxicity (Mice) | 200 mg/kg daily for 14 days | No changes in body weight, behavior, or histopathology | [11] |
Experimental Protocols
Protocol 1: General In Vivo Acute Toxicity Assessment
This protocol provides a general framework for an acute toxicity study. Specific parameters should be optimized based on the compound and animal model.
-
Animal Model Selection: Select a relevant species (e.g., BALB/c mice). Justify the selection based on target homology and E3 ligase expression.
-
Dose Formulation: Prepare the molecular glue degrader in a suitable vehicle. Ensure the formulation is stable and appropriate for the route of administration (e.g., oral gavage, intravenous injection).
-
Dose Groups:
-
Group 1: Vehicle control.
-
Groups 2-5: Increasing doses of the molecular glue degrader. Doses should be selected based on in vitro potency and preliminary tolerability studies.
-
-
Administration: Administer a single dose of the compound or vehicle to each animal.
-
Observation:
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record body weights daily.
-
-
Endpoint: The study is typically terminated after 14 days.
-
Analysis:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidney, heart, spleen, lungs) for histopathological examination.
-
Collect blood for clinical chemistry and hematology analysis.
-
Determine the Maximum Tolerated Dose (MTD).
-
Protocol 2: Proteomic Profiling for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Sample Preparation:
-
Treat cultured cells or animal tissues with the molecular glue degrader or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells or tissues and lyse to extract proteins.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein extracts.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but Recommended for Quantification):
-
Label peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Mass Spectrometry (LC-MS/MS):
-
Separate peptides using liquid chromatography (LC).
-
Analyze peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated group compared to the control group.
-
Proteins that are significantly downregulated are potential off-targets.
-
-
Validation:
-
Validate the degradation of potential off-targets using an orthogonal method, such as Western blotting.
-
Mandatory Visualizations
Caption: Mechanism of action for a molecular glue degrader.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Logical workflow for troubleshooting unexpected toxicity.
References
- 1. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 2. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 3. Molecular glue degraders: exciting opportunities for novel drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 8. frontiersin.org [frontiersin.org]
- 9. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZLY-025, a CCNK molecular glue degrader with broad antitumor activity | BioWorld [bioworld.com]
Technical Support Center: VAV1 Degrader-3 Ternary Complex Formation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VAV1 degrader-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges, such as the hook effect, that may be encountered during ternary complex formation and degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as MRT-6160, is an orally active, first-in-class molecular glue degrader.[1][2][3] It functions by inducing the formation of a ternary complex between the target protein, Proto-oncogene VAV1, and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity leads to the ubiquitination of VAV1, marking it for subsequent degradation by the proteasome. VAV1 is a critical signaling protein in immune cells, and its degradation has therapeutic potential in autoimmune and inflammatory diseases.[2][4]
Q2: What is the "hook effect" and why is it observed in this compound assays?
A2: The hook effect is a phenomenon observed in assays with bifunctional molecules like molecular glues, where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the desired biological effect (i.e., ternary complex formation and subsequent protein degradation). This results in a bell-shaped dose-response curve. The effect occurs because at high concentrations, this compound is more likely to form binary complexes (this compound with either VAV1 or CRBN alone) rather than the productive ternary complex (VAV1–this compound–CRBN). These non-productive binary complexes compete with and inhibit the formation of the ternary complex.
Q3: What biophysical and cellular assays can be used to study this compound-mediated ternary complex formation?
A3: Several assays are suitable for characterizing the formation of the VAV1-VAV1 degrader-3-CRBN ternary complex. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the interaction between tagged VAV1 and CRBN proteins in the presence of the degrader.[5]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that uses donor and acceptor beads to detect the formation of the ternary complex.[6][7][8]
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9][10]
-
NanoBRET™ Assay: A cell-based assay that measures protein-protein interactions in living cells, providing a physiologically relevant context for ternary complex formation.
-
Dianthus Spectral Shift Assay: A label-free method to determine binding affinities in solution.
Q4: What is the significance of cooperativity in ternary complex formation?
A4: Cooperativity (α) is a measure of how the binding of one protein partner to the molecular glue affects the binding of the second protein partner. Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., this compound-CRBN) increases the affinity for the other protein (VAV1), leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) signifies that the binding of the first protein hinders the binding of the second. High positive cooperativity is often a desirable feature for potent degraders as it promotes the formation of the ternary complex even at low concentrations.[11][12]
Troubleshooting Guides
Problem 1: A bell-shaped dose-response curve (hook effect) is observed in my VAV1 degradation assay.
-
Likely Cause: At high concentrations, this compound is forming non-productive binary complexes with VAV1 and CRBN, which prevents the formation of the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Extend Concentration Range: Test a wider range of this compound concentrations, including lower nanomolar and picomolar ranges, to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).
-
Biophysical Confirmation: Use a biophysical assay like TR-FRET, AlphaLISA, or SPR to directly measure ternary complex formation across the same concentration range. This will help to correlate the loss of degradation at high concentrations with a decrease in ternary complex levels.
-
Time-Course Experiment: Perform a time-course experiment at both the optimal degradation concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of ternary complex formation and degradation.
-
Problem 2: Weak or no VAV1 degradation is observed at the tested concentrations.
-
Likely Cause: The tested concentrations may be too high (in the hook effect region) or too low to induce degradation. Alternatively, there may be issues with the experimental system.
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a very wide range of this compound concentrations (e.g., from pM to µM) to ensure the optimal concentration is not being missed.
-
Verify Protein Expression: Confirm that the cell line used expresses sufficient endogenous levels of both VAV1 and CRBN.
-
Assess Cell Permeability: While this compound is orally active, poor cell permeability in a specific cell line could be a factor. Consider using a cell permeability assay if results are inconsistent with expected activity.
-
Control Experiments: Include positive controls (e.g., a known effective degrader in your cell system) and negative controls (e.g., a structurally similar but inactive molecule) to validate the assay.
-
Problem 3: High background signal in TR-FRET or AlphaLISA assays.
-
Likely Cause: Non-specific binding of antibodies or assay reagents, or issues with buffer composition.
-
Troubleshooting Steps:
-
Antibody Titration: Re-optimize the concentrations of donor and acceptor antibodies or beads.
-
Buffer Optimization: Ensure the assay buffer is optimized for ternary complex formation. Some buffers may interfere with the assay.[7]
-
Include Control Wells: Run controls with each component of the ternary complex individually to identify the source of the high background.
-
Quantitative Data
The following tables summarize the available quantitative data for a VAV1 molecular glue degrader, which is representative of this compound.
Table 1: Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| DC₅₀ | 7 nM | Not specified | [1][2] |
Table 2: Binary and Ternary Complex Formation Data for a VAV1 Molecular Glue Degrader
| Assay | Parameter | Value | Reference |
| TR-FRET | Binary Binding IC₅₀ (CRBN) | 1217 nM | |
| Ternary Complex EC₅₀ (VAV1/CRBN) | 18.35 nM | ||
| Dianthus Spectral Shift | Binary Kd (CRBN) | 511 nM | |
| Ternary Kd (VAV1/CRBN) | 16.3 nM | ||
| NanoBRET™ | Ternary Complex EC₅₀ (VAV1-CRBN) | 18.45 nM |
Note: The cooperativity factor (α) can be estimated from the Dianthus data as Kd(Binary) / Kd(Ternary) ≈ 31.3, indicating positive cooperativity.
Experimental Protocols
Below are generalized protocols for common assays used to characterize this compound. Researchers should optimize concentrations of proteins, antibodies, and other reagents for their specific experimental setup.
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol provides a framework for measuring the proximity of VAV1 and CRBN in the presence of this compound.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Prepare solutions of tagged VAV1 (e.g., GST-tagged) and tagged CRBN (e.g., His-tagged) in assay buffer.
-
Prepare solutions of the TR-FRET donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-Alexa Fluor 647) antibodies.
-
-
Assay Procedure:
-
In a 384-well assay plate, add VAV1 protein, CRBN protein, and the this compound dilutions.
-
Include controls with no degrader and no proteins.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding (e.g., 60 minutes at room temperature, protected from light).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal). An increase in this ratio indicates ternary complex formation.
-
Protocol 2: Western Blot for VAV1 Degradation
This protocol outlines the steps to quantify the degradation of endogenous VAV1 in a cellular context.[1][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human T-cell line like Jurkat) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including any potential hook effect.
-
Treat the cells with the this compound dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against VAV1.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for VAV1 and the loading control using densitometry software.
-
Normalize the VAV1 signal to the loading control signal for each sample.
-
Plot the normalized VAV1 levels against the concentration of this compound to determine the DC₅₀.
-
Visualizations
VAV1 Signaling Pathway
Caption: Simplified VAV1 signaling pathway in T-cells.
Ternary Complex Formation and the Hook Effect
Caption: The hook effect in ternary complex formation.
Experimental Workflow for VAV1 Degradation Analysis
Caption: Workflow for VAV1 degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
- 8. Monte Rosa Therapeutics : ECTRIMS 2025 – MRT-6160, a VAV1-Directed Molecular Glue Degrader, Inhibits Disease Progression in a Preclinical Model of T/B-cell Mediated Experimental Autoimmune Encephalomyelitis | MarketScreener [marketscreener.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. drughunter.com [drughunter.com]
- 11. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. Vav1 is Essential for HIF-1α Activation via a Lysosomal VEGFR1-Mediated Degradation Mechanism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of VAV1 degrader-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of VAV1 degrader-3, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it is best to store stock solutions at -80°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[3][4]
Q2: Can I store this compound stock solutions at -20°C?
A2: While short-term storage of a few weeks at -20°C is possible, for long-term stability of stock solutions, -80°C is strongly recommended.[2][5] Storing at -20°C for extended periods may lead to a gradual loss of activity.
Q3: What is the best solvent to use for this compound?
A3: this compound is soluble in DMSO.[6][7] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells, typically below 0.5%.[8][9] Always prepare a vehicle control with the same final DMSO concentration in your experiments.[8][9]
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the solvent has absorbed moisture.[3] To address this, gently warm the solution and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Using fresh, high-purity DMSO is also recommended as moisture-absorbing DMSO can reduce solubility.[6]
Q5: How can I be sure that my stored this compound is still active?
A5: The best way to confirm the activity of your stored this compound is to perform a functional assay. A dose-response experiment to measure the degradation of VAV1 protein levels via Western blot or a cell-based assay measuring the inhibition of T-cell or B-cell activation can be used to determine the DC50 (concentration for 50% degradation).[2][10] A significant shift in the DC50 value compared to a fresh sample would indicate a loss of potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced VAV1 degradation in experiments. | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature). | Prepare fresh aliquots from a new stock solution stored at -80°C. Perform a dose-response experiment to verify the DC50 value. |
| Inaccurate pipetting of the highly concentrated stock solution. | Use calibrated pipettes and ensure proper mixing when preparing working solutions. | |
| Cell line variability or passage number affecting VAV1 expression. | Use cells with consistent passage numbers and periodically check VAV1 expression levels. | |
| Precipitation of the compound in cell culture media. | The final concentration of the degrader exceeds its aqueous solubility. | Lower the final concentration of this compound in the assay. Ensure the DMSO concentration is kept to a minimum.[9] |
| High background or off-target effects observed. | The concentration of this compound used is too high. | Perform a dose-response curve to determine the optimal concentration for VAV1 degradation with minimal off-target effects. |
| The vehicle (DMSO) is causing cellular stress. | Ensure the final DMSO concentration is below 0.5% and that a vehicle control is included in all experiments.[8][9] |
Quantitative Data Summary
| Storage Format | Recommended Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][6] | Keep away from moisture.[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, high-purity DMSO. |
| -20°C | Up to 1 month[2] | Suitable for short-term storage only. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Western Blot
Objective: To determine the activity of stored this compound by measuring its ability to degrade VAV1 protein in a cellular context.
Methodology:
-
Cell Culture: Culture a human T-cell line (e.g., Jurkat) or B-cell line that expresses VAV1.
-
Compound Treatment: Prepare serial dilutions of your stored this compound and a freshly prepared control sample. Treat the cells with a range of concentrations (e.g., 0-1 µM) for 24 hours.[1] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against VAV1 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for VAV1 and the loading control. Normalize the VAV1 signal to the loading control. Calculate the percentage of VAV1 degradation for each concentration relative to the vehicle control. Determine the DC50 value for both the stored and fresh degrader samples.
Protocol 2: Functional Assay for this compound Activity
Objective: To assess the functional consequence of VAV1 degradation by measuring the inhibition of T-cell activation.
Methodology:
-
Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment: Treat the T-cells with various concentrations of your stored this compound and a fresh control for 24 hours.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.[10]
-
Activation Marker Analysis: After 24 hours of stimulation, stain the cells with fluorescently labeled antibodies against an activation marker such as CD69.
-
Flow Cytometry: Analyze the expression of CD69 on the T-cell surface using a flow cytometer.
-
Data Analysis: Determine the percentage of CD69-positive cells for each treatment condition. Calculate the IC50 value (concentration for 50% inhibition of activation) for both the stored and fresh degrader samples. A significant change in the IC50 value indicates a loss of compound activity.
Visualizations
Caption: Simplified VAV1 signaling pathway upon T-cell or B-cell receptor stimulation.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent VAV1 degradation.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the storage conditions for protein purification BUFFER - Opentrons中国官网 [en.opentrons.com.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
Validation & Comparative
VAV1 Degrader-3 vs. VAV1 Small Molecule Inhibitors: A Comparative Guide
In the landscape of therapeutic intervention targeting the VAV1 signaling pathway, two distinct strategies have emerged: targeted protein degradation and small molecule inhibition. This guide provides a detailed comparison of VAV1 degrader-3 (MRT-6160), a first-in-class molecular glue degrader, and a representative VAV1 small molecule inhibitor, focusing on their mechanisms of action, performance data, and the experimental methodologies used for their evaluation. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key differences and potential advantages of each approach.
Mechanism of Action: A Tale of Two Strategies
VAV1 Small Molecule Inhibitors: These compounds typically function by binding to the catalytic domain of the VAV1 protein. This binding event competitively inhibits the interaction of VAV1 with its downstream effector, Rac1, a Rho family GTPase. By preventing this interaction, the guanine (B1146940) nucleotide exchange factor (GEF) activity of VAV1 is blocked, thereby inhibiting the conversion of Rac1-GDP to its active Rac1-GTP form and disrupting downstream signaling cascades.
This compound (MRT-6160): In contrast, this compound operates through a mechanism of induced proximity. As a molecular glue degrader, it facilitates the formation of a ternary complex between the VAV1 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity leads to the polyubiquitination of VAV1, marking it for degradation by the proteasome. The result is the complete removal of the VAV1 protein from the cell, a fundamentally different outcome than enzymatic inhibition.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and a representative VAV1 small molecule inhibitor.
| Compound | Metric | Value | Cell Line/System |
| This compound (MRT-6160) | DC₅₀ | 7 nM | Not specified |
| VAV1 Small Molecule Inhibitor | IC₅₀ | 61 nM | Biochemical Assay |
Table 1: Potency Comparison. DC₅₀ represents the concentration required to degrade 50% of the target protein, while IC₅₀ is the concentration needed to inhibit 50% of the target's activity.
| Compound | Effect | Assay | Details |
| This compound (MRT-6160) | >90% VAV1 degradation | In vivo (human peripheral T and B cells) | Achieved at higher doses in a Phase 1 clinical study[1][2]. |
| Up to 99% inhibition of IL-2, IFN-γ, and IL-17A secretion | Ex vivo (human whole blood-derived T cells) | Following T-cell receptor stimulation[1]. | |
| Significant attenuation of IL-6 production | Ex vivo (human whole blood-derived B cells) | Following B-cell stimulation. | |
| Sustained suppression of CD69 | Ex vivo (human whole blood) | T and B cell activation marker. | |
| VAV1 Small Molecule Inhibitor | Inhibition of VAV1-GEF dependent activation of RAC1 | Biochemical Assay | Allosteric inhibition mechanism[3]. |
Table 2: In Vitro and In Vivo Efficacy.
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms, the following diagrams illustrate the VAV1 signaling pathway and the modes of action for both the degrader and the inhibitor.
Caption: VAV1 Signaling Pathway.
Caption: VAV1 Small Molecule Inhibitor Mechanism.
References
A Preclinical Showdown: VAV1 Degrader-3 vs. Anti-TNF Therapies in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for rheumatoid arthritis and other inflammatory arthritides, the targeted degradation of key signaling proteins presents a novel and promising approach. This guide provides a comparative analysis of a VAV1 degrader, MRT-6160 (also referred to as VAV1 degrader-3), against established anti-TNF therapies in preclinical arthritis models. The data presented herein is derived from publicly available preclinical studies, primarily focusing on the collagen-induced arthritis (CIA) mouse model, a well-established analog of human rheumatoid arthritis.
Mechanism of Action: A Tale of Two Pathways
VAV1 Degradation: Targeting Lymphocyte Activation at its Core
VAV1 is a crucial signaling protein found exclusively in hematopoietic cells, playing a pivotal role in the activation of T and B lymphocytes.[1] As a guanine (B1146940) nucleotide exchange factor (GEF), VAV1 is essential for T-cell receptor (TCR) and B-cell receptor (BCR) signaling, which are central to the autoimmune response in arthritis.[2] VAV1 degraders, such as MRT-6160, are molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of the VAV1 protein.[3] This degradation effectively dismantles the signaling cascade required for lymphocyte activation, proliferation, and the production of pro-inflammatory cytokines and autoantibodies.[2]
Anti-TNF Therapies: Neutralizing a Key Inflammatory Cytokine
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis.[4] It promotes inflammation, joint destruction, and the production of other inflammatory mediators.[4] Anti-TNF therapies are monoclonal antibodies or soluble receptors that bind to and neutralize TNF-α, preventing it from interacting with its receptors on various cell types and thereby blocking its pro-inflammatory effects.[4]
Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is the most widely used preclinical model for rheumatoid arthritis, recapitulating key features of the human disease, including synovitis, cartilage degradation, and bone erosion.[5]
Clinical Efficacy
This compound (MRT-6160) has demonstrated significant efficacy in reducing disease severity in the CIA model. In a head-to-head comparison, orally administered MRT-6160 showed a trend towards superior activity compared to an anti-TNF antibody in reducing endpoint clinical scores.[6]
| Treatment Group | Dosage | Administration Route | Endpoint Clinical Score (Mean ± SD) | Reference |
| Vehicle | - | Oral (PO) | 12.5 ± 4.0 | [7] |
| This compound (MRT-6160) | 10 mg/kg | Oral (PO) | 3.2 ± 2.6 | [7] |
| Anti-TNF Antibody | 20 mg/kg | Intraperitoneal (IP) | 4.4 ± 3.7 | [7] |
Impact on Pro-inflammatory Cytokines and Autoantibodies
A key differentiator for VAV1 degradation is its broad impact on multiple downstream inflammatory mediators. Treatment with MRT-6160 in the CIA model led to a significant reduction in a panel of key pro-inflammatory cytokines and autoantibodies.
| Biomarker | Effect of this compound (MRT-6160) | Effect of Anti-TNF Therapies | Reference |
| IL-1β | Significantly Reduced | Reduction | |
| IL-6 | Significantly Reduced | Reduction | [4] |
| TNF-α | Significantly Reduced | Neutralized | [4] |
| IL-17A | Significantly Reduced | No direct effect | |
| Anti-Collagen II IgG1 | Significantly Reduced | Reduction |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
A detailed understanding of the experimental methodology is crucial for the interpretation of preclinical data. The following is a generalized protocol for the CIA model based on published studies.
-
Animal Model: Male DBA/1 mice are typically used due to their susceptibility to CIA.[8]
-
Induction of Arthritis:
-
Treatment:
-
Efficacy Assessment:
-
Clinical Scoring: Paw swelling and erythema are monitored and scored on a standardized scale (e.g., 0-4 per paw, for a maximum score of 16 per animal).[8]
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, cartilage damage, and bone erosion.[11]
-
Biomarker Analysis: Serum or plasma is collected to measure levels of cytokines and autoantibodies using methods like ELISA or multiplex assays.[9]
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Conclusion
The preclinical data available to date suggests that VAV1 degradation is a promising therapeutic strategy for arthritis, with a distinct and potentially broader mechanism of action compared to anti-TNF therapies. By targeting the foundational signaling events in T and B lymphocytes, VAV1 degraders like MRT-6160 have the potential to inhibit a wider array of downstream inflammatory mediators. The oral bioavailability of MRT-6160 also presents a significant potential advantage over the injectable administration of current anti-TNF biologics.
Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of VAV1 degraders. However, the initial data strongly supports the continued investigation of this novel therapeutic modality for the treatment of rheumatoid arthritis and other autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Monte Rosa Therapeutics Showcases MRT-6160 Preclinical Data for Rheumatoid Arthritis at EULAR 2024 [synapse.patsnap.com]
- 3. Exposure-Effect Relationships in Established Rat Adjuvant-Induced and Collagen-Induced Arthritis: A Translational Pharmacokinetic-Pharmacodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2023 Demonstrating Potential of MRT-6160, a VAV1-targeted Molecular Glue Degrader, to Treat Immunological and Inflammatory Diseases - BioSpace [biospace.com]
- 7. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 8. chondrex.com [chondrex.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
VAV1 Degrader-3 Versus JAK Inhibitors: A Comparative Guide on Efficacy in Autoimmune Models
In the landscape of therapeutic development for autoimmune diseases, two prominent classes of molecules, VAV1 degraders and Janus kinase (JAK) inhibitors, have emerged as promising strategies. This guide provides an objective comparison of the preclinical efficacy of VAV1 degrader-3 and representative JAK inhibitors in key autoimmune disease models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
VAV1 and JAKs are crucial nodes in distinct but convergent signaling pathways that drive autoimmune pathogenesis.
VAV1 (Vav guanine (B1146940) nucleotide exchange factor 1) is a key signaling protein primarily expressed in hematopoietic cells. It plays a critical role in T-cell and B-cell receptor signaling, which are central to the adaptive immune response. Upon activation, VAV1 activates downstream pathways that lead to cytokine production, cell proliferation, and other effector functions of lymphocytes.[1][2][3] this compound, also known as MRT-6160, is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of the VAV1 protein, effectively eliminating its signaling function.[4][5][6]
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of numerous cytokine receptors.[7] Cytokines are key mediators of inflammation, and their signaling through the JAK-STAT pathway is a hallmark of many autoimmune diseases.[8] JAK inhibitors, such as tofacitinib (B832) and ruxolitinib, are small molecules that block the kinase activity of JAKs, thereby interrupting the inflammatory cascade.[7][9]
Preclinical Efficacy in Autoimmune Models
The following sections summarize the available preclinical data for this compound and JAK inhibitors in three widely used mouse models of autoimmune diseases: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, and T-cell transfer colitis for inflammatory bowel disease.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a model of T-cell mediated central nervous system inflammation and demyelination.
This compound in EAE
| Treatment | Dose | Route | Key Findings | Reference |
| This compound | 1-15 mg/kg | p.o. | Dose-dependent inhibition of disease progression. | [4] |
JAK Inhibitors in EAE
| Treatment | Dose | Route | Key Findings | Reference |
| Ruxolitinib | Not Specified | p.o. | Ameliorated EAE severity, decreased Th17 cells, and increased regulatory T cells. | [10][11] |
| Tofacitinib | 1, 2, 4 mg/kg/day | Not Specified | Dose-dependent inhibition of EAE in rats, reduced inflammatory cell infiltration and demyelination. | [12] |
Collagen-Induced Arthritis (CIA)
CIA is a model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.
This compound in CIA
| Treatment | Dose | Route | Key Findings | Reference |
| This compound (MRT-6160) | 1 mg/kg | p.o. | Inhibited disease progression. | [4] |
| This compound (MRT-6160) | Not Specified | p.o. | Significantly reduced clinical scores, joint inflammation, pro-inflammatory cytokines (IL-1β, IL-6, TNFα, IL-17A), and anti-collagen II IgG1. | [2] |
| VAV1 MGD | Not Specified | p.o. | Significantly reduced clinical arthritis scores and serum IL-6 levels. |
JAK Inhibitors in CIA
| Treatment | Dose | Route | Key Findings | Reference |
| Tofacitinib | 15 mg/kg (twice daily) | Not Specified | Decreased arthritis severity, clinical score, and hind paw edema. | [13] |
| Tofacitinib | 30 mg/kg/day | p.o. | Prevented the increase of arthritis score and paw thickness. | [14] |
| Various JAKi (Tofacitinib, Upadacitinib, etc.) | Not Specified | Not Specified | Generally showed a decreasing trend in plasma IL-1β, IL-16, and IL-6. | [7] |
T-Cell Transfer Colitis
This model involves the transfer of naïve T cells into immunodeficient mice, leading to the development of colitis.
This compound in T-Cell Transfer Colitis
| Treatment | Dose | Route | Key Findings | Reference |
| This compound (MRT-6160) | 1 mg/kg | p.o. | Inhibited disease progression and reduced expression of calprotectin subunits. | [4] |
| This compound (MRT-6160) | 1 mg/kg (QD) | p.o. | Inhibited colitis disease progression by 85%, reducing end-point Disease Activity Index (DAI) scores more than anti-TNF control. Reduced IL-17A+ and TNF+ CD4+ T cells and pro-inflammatory cytokines in the colon. | [15][16] |
JAK Inhibitors in T-Cell Transfer Colitis
| Treatment | Dose | Route | Key Findings | Reference |
| Tofacitinib | 10 or 40 mg/kg | Not Specified | Did not prevent the occurrence of colitis when administered immediately after T-cell transfer, but ameliorated disease activity when treatment was started after the onset of symptoms. | [1][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for the key experiments cited.
Collagen-Induced Arthritis (CIA) Mouse Model
Protocol:
-
Animal Model: DBA/1J mice, which are genetically susceptible to CIA, are commonly used.[9][19][20][21][22]
-
Induction: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).[9][19][20][21][22]
-
Booster: On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9][19][20][21][22]
-
Treatment: Therapeutic administration of this compound or JAK inhibitors is typically initiated after the onset of clinical signs of arthritis.
-
Assessment: Disease severity is monitored regularly by a clinical scoring system based on paw swelling and inflammation. At the end of the study, tissues are collected for histological analysis, and serum for cytokine and antibody measurements.[9][19][20][21][22]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
References
- 1. [PDF] Tofacitinib fails to prevent T cell transfer colitis in mice but ameliorates disease activity | Semantic Scholar [semanticscholar.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. VAV1 as a putative therapeutic target in autoimmune and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ir.monterosatx.com [ir.monterosatx.com]
- 6. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2023 Demonstrating Potential of MRT-6160, a VAV1-targeted Molecular Glue Degrader, to Treat Immunological and Inflammatory Diseases - BioSpace [biospace.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. Ruxolitinib attenuates experimental autoimmune encephalomyelitis (EAE) development as animal models of multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect and Mechanism of Tofacitinib on Experimental Autoimmune Encephalomyelitis in Rats [yydbzz.com]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First-in-class VAV1 inhibitor prevents colitis progression in experimental model | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
A Comparative Guide to VAV1 Degrader-3 and BTK Inhibitors for B-cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VAV1 degrader-3 and Bruton's Tyrosine Kinase (BTK) inhibitors, two classes of molecules that potently modulate B-cell activation. By targeting key nodes in the B-cell receptor (BCR) signaling pathway, these compounds offer powerful tools for studying B-cell biology and for the development of novel therapeutics for autoimmune diseases and B-cell malignancies. This document summarizes their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their characterization.
Introduction to VAV1 and BTK in B-cell Signaling
B-cell activation is a tightly regulated process initiated by the binding of antigens to the B-cell receptor (BCR). This event triggers a cascade of intracellular signaling events, leading to B-cell proliferation, differentiation, and antibody production. Two critical proteins in this pathway are the guanine (B1146940) nucleotide exchange factor VAV1 and Bruton's Tyrosine Kinase (BTK).
VAV1 acts as a crucial scaffold and enzymatic protein downstream of the BCR. Upon BCR stimulation, VAV1 is phosphorylated and activated, leading to the activation of Rho/Rac GTPases, which are essential for cytoskeletal rearrangements and downstream signaling, including calcium mobilization.[1][2]
BTK is a non-receptor tyrosine kinase that plays a central role in relaying signals from the BCR. Its activation is indispensable for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell malignancies.[3][4]
This guide focuses on a novel molecular glue degrader, This compound (MRT-6160) , which induces the targeted degradation of VAV1, and three prominent BTK inhibitors : Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib (B611923), which block the enzymatic activity of BTK.
Mechanism of Action: Degradation vs. Inhibition
A key distinction between this compound and BTK inhibitors lies in their mechanism of action.
This compound is a molecular glue degrader. It functions by inducing proximity between VAV1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the VAV1 protein.[5][6] This approach eliminates the target protein, offering the potential for a more profound and sustained biological effect compared to traditional inhibition.
BTK inhibitors (Ibrutinib, Acalabrutinib, and Zanubrutinib) are small molecules that bind to the active site of BTK, preventing its phosphorylation and subsequent activation.[4] This inhibition blocks the downstream signaling cascade necessary for B-cell proliferation and survival. Ibrutinib is a first-generation BTK inhibitor, while Acalabrutinib and Zanubrutinib are second-generation inhibitors designed for greater selectivity and potentially fewer off-target effects.[7][8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the selected BTK inhibitors. It is important to note that this data is compiled from various sources and may not be from direct head-to-head comparative studies.
| Compound | Target | Mechanism of Action | Potency (DC50/IC50) | Reference |
| This compound (MRT-6160) | VAV1 | Molecular Glue Degrader | DC50: 7 nM | [5][10] |
| Ibrutinib | BTK | Covalent Inhibitor | IC50: 0.5 nM | [11] |
| Acalabrutinib | BTK | Covalent Inhibitor | IC50: 3 nM | [12] |
| Zanubrutinib | BTK | Covalent Inhibitor | IC50: <1 nM | [13] |
Table 1: Potency of this compound and BTK Inhibitors. DC50 represents the concentration required to induce 50% degradation of the target protein, while IC50 is the concentration required to inhibit 50% of the target's enzymatic activity.
| Compound | Assay | Effect | Reference |
| This compound | B-cell receptor-mediated CD69 expression in PBMCs | Inhibition | |
| B-cell receptor-mediated IL-6 and IgG secretion in PBMCs | Inhibition | ||
| Ibrutinib | B-cell proliferation | Inhibition | |
| Cytokine release (e.g., TNF-α, IL-6) | Inhibition | ||
| Acalabrutinib | B-cell activation | Inhibition | [12] |
| Zanubrutinib | B-cell proliferation | Inhibition | [13] |
Table 2: Effects on B-cell Activation Markers and Functions. This table highlights the reported effects of each compound on key readouts of B-cell activation. Direct comparative data under identical experimental conditions is limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. [PDF] Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects | Semantic Scholar [semanticscholar.org]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. A head-to-head Phase III study comparing zanubrutinib versus ibrutinib in patients with Waldenström macroglobulinemia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. selleckchem.com [selleckchem.com]
- 5. MRT-6160, a VAV1-Directed Molecular Glue Degrader, Attenuates T and B Cell Effector Functions and Inhibits Disease Progression in a Spontaneous MRL-Faslpr Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. ir.monterosatx.com [ir.monterosatx.com]
- 7. mdpi.com [mdpi.com]
- 8. A head-to-head Phase III study comparing zanubrutinib versus ibrutinib in patients with Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Restricted [jnjmedicalconnect.com]
- 12. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vav3 Modulates B Cell Receptor Responses by Regulating Phosphoinositide 3-Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VAV1 Molecular Glue Degraders for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction to VAV1 and Molecular Glue Degraders
VAV1 is a crucial signaling protein predominantly expressed in hematopoietic cells, playing a pivotal role in the activation of T-cells and B-cells. Its function as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho/Rac GTPases makes it a central node in immune receptor signaling pathways. Dysregulation of VAV1 activity is implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target. However, its complex structure has made it challenging to target with conventional small molecule inhibitors.
Molecular glue degraders represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. These small molecules act by promoting an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This guide provides a head-to-head comparison of different VAV1 molecular glue degraders, summarizing their performance based on available experimental data.
VAV1 Signaling Pathway
The following diagram illustrates the central role of VAV1 in T-cell receptor (TCR) signaling, leading to downstream effector functions.
Quantitative Comparison of VAV1 Molecular Glue Degraders
This table summarizes the available quantitative data for different VAV1 molecular glue degraders. It is important to note that the data for "VAV1 degrader-2" and "VAV1 degrader-3" are primarily from vendor websites and a patent application, and have not been independently verified in peer-reviewed publications. MRT-6160 is the most extensively characterized VAV1 degrader in the public domain.
| Degrader Name | DC50 (nM) | Dmax | Selectivity | Source |
| MRT-6160 | 7[1][2] | >90% degradation of VAV1[3] | High selectivity observed in proteomic studies with no detectable effects on other proteins.[4][5] | Monte Rosa Therapeutics (Peer-reviewed abstracts and company presentations) |
| VAV1 degrader-2 | 4.41[6] | Not Publicly Available | Not Publicly Available | MedChemExpress (Vendor Data) |
| This compound | 7[7] | Not Publicly Available | Not Publicly Available | MedChemExpress (Vendor Data) |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable.
Mechanism of Action and Experimental Workflow
The general mechanism of action for a VAV1 molecular glue degrader involves the formation of a ternary complex between VAV1, the degrader molecule, and an E3 ubiquitin ligase (commonly Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of VAV1. The workflow for evaluating these degraders is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VAV1 molecular glue degraders. Below are representative protocols for key experiments.
Western Blotting for VAV1 Degradation
This protocol is for determining the extent of VAV1 protein degradation in cells treated with a molecular glue degrader.
-
Cell Culture and Treatment:
-
Seed Jurkat T-cells or other suitable hematopoietic cell lines at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with varying concentrations of the VAV1 degrader or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VAV1 (e.g., rabbit anti-VAV1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay
This assay is used to assess the cytotoxicity of the VAV1 degraders.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of the VAV1 degrader to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of VAV1 is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and the VAV1 degrader target.
-
Treat the cells with the VAV1 degrader and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate VAV1 using an anti-VAV1 antibody conjugated to protein A/G beads.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Perform western blotting as described above.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated VAV1. An increase in the high molecular weight smear upon degrader treatment indicates VAV1 ubiquitination.
-
Conclusion
The development of VAV1 molecular glue degraders holds significant promise for the treatment of autoimmune and inflammatory diseases. MRT-6160 is a well-characterized example, demonstrating potent and selective degradation of VAV1, leading to the suppression of immune cell function in preclinical models. While other VAV1 degraders like "VAV1 degrader-2" and "this compound" show potent DC50 values, a comprehensive public dataset on their Dmax and selectivity is currently lacking, making a direct and complete comparison challenging. Further peer-reviewed studies with head-to-head comparisons are needed to fully elucidate the comparative efficacy and safety of these promising therapeutic agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of current and future VAV1 molecular glue degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MRT-6160||DC Chemicals [dcchemicals.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Monte Rosa Therapeutics Advances Second Development Candidate, MRT-6160, a Novel, Highly Selective Molecular Glue Degrader Targeting VAV1 for the Treatment of Autoimmune Diseases | Nasdaq [nasdaq.com]
- 5. it.advfn.com [it.advfn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating VAV1 Degradation: A Comparative Guide to CRISPR-Cas9 Knockout and Chemical Degraders
For Researchers, Scientists, and Drug Development Professionals
The validation of protein degradation is a critical step in both fundamental research and drug discovery. For proteins like Vav1, a key signaling molecule in hematopoietic cells, confirming its degradation is essential for understanding its function and for the development of novel therapeutics for autoimmune diseases and cancers. This guide provides an objective comparison of two powerful techniques for validating Vav1 degradation: CRISPR-Cas9 mediated knockout and the use of chemical degraders.
Executive Summary
Both CRISPR-Cas9 knockout and chemical degraders offer effective methods for eliminating Vav1 protein expression, but they operate on different principles and timelines, making them suitable for different experimental questions. CRISPR-Cas9 provides a permanent, genetic-level knockout, ideal for creating stable cell lines or animal models completely deficient in Vav1. Chemical degraders, such as molecular glues, offer a transient and often rapid reduction of the target protein, providing a powerful tool for studying the acute effects of protein loss and for therapeutic development.
Comparison of VAV1 Depletion Strategies
| Feature | CRISPR-Cas9 Knockout | Chemical Degrader (e.g., MRT-6160) |
| Mechanism of Action | Permanent gene disruption via DNA double-strand breaks and error-prone repair. | Transient protein degradation via recruitment to an E3 ubiquitin ligase, leading to proteasomal degradation.[1] |
| Level of Depletion | Complete protein knockout (can be >99% in clonal populations).[2] | Potent, often >90% degradation of the target protein.[3] |
| Time to Effect | Slower, requires selection and expansion of edited cells (days to weeks). | Rapid, can occur within hours of treatment. |
| Reversibility | Irreversible genetic modification. | Reversible upon withdrawal of the compound. |
| Specificity | High on-target specificity with potential for off-target gene edits that require validation. | High selectivity for the target protein, with potential for off-target protein degradation that needs to be assessed. |
| Applications | Stable cell line and animal model generation for long-term functional studies. | Acute functional studies, target validation in a therapeutic context, preclinical and clinical development.[1] |
| Throughput | Lower throughput for generating and validating clonal cell lines. | Higher throughput for screening and dose-response studies. |
Quantitative Data on VAV1 Depletion
| Method | Compound/System | Cell Type/System | VAV1 Depletion Efficiency | Reference |
| Chemical Degrader | MRT-6160 | Human PBMCs and mouse splenocytes | >90% degradation | [3] |
| Chemical Degrader | VAV1 degrader-3 | Not specified | DC50: 7 nM | [4] |
| Chemical Degrader | VAV1 degrader-2 | Not specified | DC50: 4.41 nM | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental processes, the following diagrams were generated using Graphviz.
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
VAV1 Degrader-3: A Comparative Analysis of Selectivity for Vav Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of VAV1 degrader-3 (also known as MRT-6160) with other members of the Vav protein family, specifically Vav2 and Vav3. The information presented is based on publicly available preclinical data.
Introduction to this compound and the Vav Protein Family
This compound is an orally active, first-in-class molecular glue degrader that potently and selectively targets the VAV1 protein for proteasomal degradation.[1][2][3][4] VAV1 is a guanine (B1146940) nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells and plays a crucial role in T-cell and B-cell receptor signaling.[1][2] Its restricted expression pattern makes it an attractive therapeutic target for autoimmune and inflammatory diseases.[1]
The Vav protein family in mammals consists of three highly conserved members: Vav1, Vav2, and Vav3. While VAV1 expression is limited to the hematopoietic lineage, Vav2 and Vav3 are more broadly expressed. All three proteins are key regulators of Rho family GTPases and are involved in a variety of cellular processes.
Comparative Analysis of this compound Cross-reactivity
Experimental data from preclinical studies indicate that this compound is highly selective for VAV1, with no detectable degradation of Vav2 or Vav3. This selectivity is a critical attribute, as off-target effects on other Vav family members could lead to unintended biological consequences.
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound based on quantitative tandem mass tag proteomics analysis. In these experiments, human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes were treated with 10 µM of this compound for 24 hours. The relative abundance of Vav family proteins was then measured.
| Protein Target | Fold Change (log2) vs. Control | p-value | Conclusion |
| VAV1 | Significant Negative Fold Change | Statistically Significant | Potent Degradation |
| Vav2 | No Significant Change | Not Statistically Significant | No Detectable Degradation |
| Vav3 | No Significant Change | Not Statistically Significant | No Detectable Degradation |
Note: Specific numerical values for fold change and p-values for Vav2 and Vav3 are not publicly available but are represented based on the reported volcano plot data which shows them outside the significance threshold.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, inducing a novel interaction between VAV1 and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination of VAV1, marking it for degradation by the proteasome.
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflows
The selectivity of this compound was primarily determined using quantitative proteomics and automated western blotting.
Quantitative Proteomics Workflow
Caption: Workflow for quantitative proteomics analysis.
Automated Western Blot (Jess™) Workflow
Caption: Workflow for Jess™ automated western blot analysis.
Experimental Protocols
While the specific proprietary protocols used in the development of this compound are not publicly available, the following are detailed, representative protocols for the key experimental techniques cited.
Protocol 1: Quantitative Tandem Mass Tag (TMT) Proteomics
Objective: To quantitatively assess the relative abundance of proteins, including Vav1, Vav2, and Vav3, in cells treated with this compound compared to a vehicle control.
1. Cell Culture and Treatment:
-
Culture human PBMCs or mouse splenocytes under standard conditions.
-
Treat cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
4. Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from the different treatment groups with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to determine proteins with significant changes in abundance, typically visualized using a volcano plot.
Protocol 2: Automated Western Blotting (using a system like Jess™)
Objective: To determine the levels of VAV1, Vav2, and Vav3 proteins in cell lysates after treatment with this compound.
1. Sample Preparation:
-
Treat cells with a dose-range of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse cells in a suitable lysis buffer and determine the protein concentration.
-
Denature the protein samples by heating in the presence of a reducing agent and sample buffer.
2. Assay Plate Preparation:
-
Prepare the assay plate by adding the prepared cell lysates, primary antibodies (specific for VAV1, Vav2, Vav3, and a loading control like β-actin), secondary antibodies, and detection reagents to the designated wells as per the instrument's protocol.
3. Automated Electrophoresis and Immunodetection:
-
Place the prepared assay plate and a capillary cartridge into the automated western blot system.
-
The instrument will automatically perform the following steps:
-
Aspirate samples and reagents into the capillaries.
-
Separate proteins by size via capillary electrophoresis.
-
Immobilize the separated proteins to the capillary wall.
-
Incubate with primary and secondary antibodies.
-
Perform wash steps.
-
Add detection substrate and capture the chemiluminescent or fluorescent signal.
-
4. Data Analysis:
-
The instrument's software will analyze the captured signals to provide quantitative data on the protein levels.
-
Normalize the protein of interest signal to a loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
The available preclinical data strongly support that this compound (MRT-6160) is a highly selective degrader of VAV1. Quantitative proteomics analysis demonstrates no significant degradation of the closely related Vav family members, Vav2 and Vav3. This high degree of selectivity is a promising characteristic for a therapeutic candidate, potentially minimizing off-target effects and enhancing its safety profile. Further clinical studies will continue to evaluate the selectivity and efficacy of this novel therapeutic agent.
References
- 1. A VAV1-Directed Molecular Glue Degrader, MRT-6160, Reduces Joint Inflammation in a Collagen-Induced Arthritis Autoimmune Disease Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. MRT-6160, a VAV1-Directed Molecular Glue Degrader, Attenuates T and B Cell Effector Functions and Inhibits Disease Progression in a Spontaneous MRL-Faslpr Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Monte Rosa Therapeutics Presents Preclinical Data at ACR Convergence 2023 Demonstrating Potential of MRT-6160, a VAV1-targeted Molecular Glue Degrader, to Treat Immunological and Inflammatory Diseases - BioSpace [biospace.com]
- 4. Monte Rosa Therapeutics reveals preclinical results, suggesting that MRT-6160, could treat immune-based and inflammatory disorders [synapse.patsnap.com]
Comparative Analysis of VAV1 degrader-3 and Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VAV1 degrader-3 against other established immunomodulators. This document synthesizes preclinical data to objectively evaluate their performance, supported by detailed experimental methodologies.
Introduction to this compound and Other Immunomodulators
This compound (also known as MRT-6160) is a novel, orally active molecular glue degrader that selectively targets Vav guanine (B1146940) nucleotide exchange factor 1 (VAV1) for proteasomal degradation.[1][2] VAV1 is a key signaling protein predominantly expressed in hematopoietic cells and is crucial for T-cell and B-cell receptor signaling.[1][2] By degrading VAV1, this compound effectively reduces immune cell activation, proliferation, and the production of various cytokines, showing therapeutic potential in preclinical models of inflammatory and autoimmune disorders.[1][2]
This guide compares this compound with three other classes of immunomodulators:
-
Immunomodulatory Drugs (IMiDs): Lenalidomide (B1683929) and Pomalidomide (B1683931) are analogs of thalidomide (B1683933) that exhibit anti-inflammatory, anti-angiogenic, and immunomodulatory properties. They function as molecular glues that induce the degradation of specific substrate proteins, such as Ikaros and Aiolos, by binding to the E3 ubiquitin ligase Cereblon.
-
Janus Kinase (JAK) Inhibitors: Ruxolitinib (B1666119) is a potent inhibitor of JAK1 and JAK2, tyrosine kinases that play a critical role in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. By blocking JAK-STAT signaling, ruxolitinib reduces the production of pro-inflammatory cytokines.[3]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib is a first-in-class BTK inhibitor that covalently binds to and irreversibly inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. This inhibition disrupts B-cell proliferation, survival, and migration.
Mechanism of Action
The immunomodulators discussed in this guide employ distinct mechanisms to regulate the immune system. This compound and IMiDs utilize targeted protein degradation, while JAK and BTK inhibitors act as enzyme inhibitors.
This compound: A Molecular Glue Degrader
This compound functions as a molecular glue, a small molecule that induces a new protein-protein interaction. It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and VAV1, leading to the ubiquitination and subsequent proteasomal degradation of VAV1. This targeted degradation of a key signaling node in T and B cells results in broad immunosuppressive effects.
VAV1 Signaling Pathway
VAV1 is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, VAV1 is activated and initiates downstream signaling pathways that lead to T-cell activation, proliferation, and cytokine production.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and the other immunomodulators. It is important to note that these data are compiled from different studies and the experimental conditions may vary.
In Vitro Activity
| Compound | Target | Assay | Cell Type | Endpoint | Result |
| This compound | VAV1 | Protein Degradation | Jurkat cells | DC50 | 7 nM[1][2] |
| T-Cell Activation | Primary T-cells | CD69 expression | Inhibition | 0-1 µM[1][2] | |
| T-Cell Activation | Primary T-cells | IL-2 secretion | Inhibition | 0-1 µM[1][2] | |
| B-Cell Activation | PBMCs | CD69 expression | Inhibition | 0-1 µM[1][2] | |
| B-Cell Activation | PBMCs | IL-6 secretion | Inhibition | 0-1 µM[1][2] | |
| B-Cell Activation | PBMCs | IgG secretion | Inhibition | 0-1 µM[1][2] | |
| Lenalidomide | Ikaros/Aiolos | T-reg expansion | PBMCs | IC50 | ~10 µM[4] |
| T-Cell Activation | T-cells | TNF-α, IL-2, IFN-γ production | Increase | [5] | |
| Pomalidomide | Ikaros/Aiolos | T-reg expansion | PBMCs | IC50 | ~1 µM[4] |
| T-Cell Activation | T-cells | TNF-α, IL-2, IFN-γ production | Increase | [5] | |
| Ruxolitinib | JAK1/JAK2 | Cytokine Production | Macrophages (LPS-stimulated) | IL-6 production | Concentration-dependent inhibition[6][7][8][9] |
| Cytokine Production | PBMCs (anti-CD3/CD28 stimulated) | IL-6, IL-10, TNF-α, IFN-γ | Significant reduction | [6] | |
| Ibrutinib | BTK | B-Cell Proliferation | B-cell lines | Inhibition | - |
In Vivo Efficacy in Autoimmune Disease Models
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | 1-15 mg/kg, p.o. | Inhibits disease progression[1][2] |
| Collagen-Induced Arthritis (CIA) | 1 mg/kg, p.o. | Inhibits disease progression[1][2] | |
| T-cell transfer-induced colitis | 1 mg/kg, p.o. | Inhibits disease progression, reduces calprotectin expression[1][2] | |
| Lenalidomide | EAE | - | Ameliorates disease severity, reduces Th1 and Th17 cell infiltration[10][11][12] |
| Ruxolitinib | EAE | Oral gavage | Ameliorated EAE severity, decreased Th17 cells, increased Tregs[3][13][14] |
| Ibrutinib | EAE | 50 mg/kg, p.o. | Reduced disease severity[15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Activation Assay (In Vitro)
This protocol describes a general method for assessing T-cell activation by measuring the expression of activation markers (e.g., CD69) and cytokine production (e.g., IL-2) using flow cytometry and ELISA, respectively.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Compound Treatment: Add serial dilutions of this compound or other immunomodulators to the wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Sample Collection:
-
Supernatant: Centrifuge the plate and carefully collect the supernatant for cytokine analysis by ELISA.
-
Cells: Harvest the cells for flow cytometry analysis.
-
-
Flow Cytometry Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with a viability dye to exclude dead cells.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69).
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated T-cells in the different treatment groups.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of cytokines such as IL-2, according to the manufacturer's instructions.[17][18][19][20][21]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model of multiple sclerosis, characterized by T-cell-mediated autoimmune inflammation of the central nervous system.[22][23][24][25][26][27]
Protocol for EAE Induction and Assessment:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Treatment: Begin oral administration of this compound or other immunomodulators at the onset of clinical signs or as per the study design.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Data Analysis: Plot the mean clinical scores over time for each treatment group to assess disease severity and progression.
Conclusion
This compound represents a promising new approach to immunomodulation by selectively targeting VAV1 for degradation. Preclinical data indicate its potent activity in suppressing T-cell and B-cell responses and its efficacy in animal models of autoimmune disease. Compared to existing immunomodulators, this compound offers a distinct mechanism of action with the potential for a broad therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and safety profile. This guide provides a foundational comparison to aid researchers in the evaluation and potential application of this novel immunomodulatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ruxolitinib attenuates experimental autoimmune encephalomyelitis (EAE) development as animal models of multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide regulates CNS autoimmunity by promoting M2 macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy with Lenalidomide and Nanoceria Ameliorates CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bowdish.ca [bowdish.ca]
- 18. benchchem.com [benchchem.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 23. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 24. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 25. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
Benchmarking VAV1 Degrader-3 Against Standard-of-Care for Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical VAV1 degrader-3 against current standard-of-care therapies for colitis. The comparison is based on the established role of VAV1 in T-cell signaling, preclinical data from a first-in-class VAV1 degrader, and the mechanisms of action of approved colitis treatments.
Introduction: VAV1 as a Therapeutic Target in Colitis
Vav guanine (B1146940) nucleotide exchange factor 1 (VAV1) is a critical signaling protein found exclusively in hematopoietic cells. It plays a pivotal role in the activation of T-cells and B-cells, which are key drivers of the inflammatory cascade in colitis.[1][2] Upon T-cell receptor (TCR) engagement, VAV1 is activated and initiates downstream signaling pathways that lead to T-cell proliferation, cytokine production, and cytoskeletal rearrangement necessary for the formation of the immunological synapse.[3][4][5] Notably, inflamed gut mucosa in patients with Inflammatory Bowel Disease (IBD) shows a significant upregulation of VAV1 expression, highlighting it as a promising therapeutic target.[6]
Targeting VAV1 with a molecular degrader offers a novel therapeutic strategy. Unlike inhibitors that block a protein's function, a degrader eliminates the protein entirely, which could lead to a more profound and durable therapeutic effect. Preclinical evidence from the VAV1 degrader MRT-6160 has demonstrated the potential of this approach in colitis models.[1]
Overview of Standard-of-Care for Colitis
The current treatment landscape for ulcerative colitis is stratified by disease severity. The goal of therapy is to induce and maintain clinical and endoscopic remission.[7][8][9]
-
Mild-to-Moderate Colitis: The first-line treatment is typically 5-aminosalicylates (5-ASAs), such as mesalamine, which have anti-inflammatory effects.[7][10] Corticosteroids may be used for short-term control of flare-ups.[10]
-
Moderate-to-Severe Colitis: For patients who do not respond to 5-ASAs, treatment options escalate to immunomodulators (e.g., azathioprine), biologic therapies, and small molecules.[7][10]
Mechanism of Action: this compound vs. Standard-of-Care
The therapeutic approach of a VAV1 degrader differs fundamentally from standard-of-care treatments by targeting a central node in lymphocyte activation.
| Therapy Class | Primary Target | Mechanism of Action |
| This compound (Hypothetical) | VAV1 Protein | Induces the ubiquitination and subsequent proteasomal degradation of VAV1 in T-cells and B-cells. This prevents TCR and BCR signaling, leading to decreased lymphocyte activation, proliferation, and cytokine production.[1][2] |
| 5-Aminosalicylates (5-ASA) | Peroxisome proliferator-activated receptor-gamma (PPAR-γ), NF-κB | Exerts topical anti-inflammatory effects in the colon, though the exact mechanism is not fully elucidated. |
| Corticosteroids | Glucocorticoid Receptor | Broadly suppress inflammation by inhibiting the transcription of pro-inflammatory genes and promoting the transcription of anti-inflammatory genes.[10] |
| Immunomodulators (Thiopurines) | Rac1 | The metabolite of azathioprine, 6-thio-GTP, binds to the Rac1 GTPase, blocking the guanine nucleotide exchange factor activity of VAV1 and inducing T-cell apoptosis.[11] |
| Anti-TNF Biologics | Tumor Necrosis Factor-alpha (TNF-α) | Neutralize the pro-inflammatory cytokine TNF-α, preventing it from binding to its receptors and driving inflammation.[10] |
| Anti-Integrin Biologics | α4β7 Integrin | Specifically blocks the trafficking of T-lymphocytes to the gut by preventing their adhesion to the MAdCAM-1 receptor on endothelial cells. |
| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Inhibit intracellular signaling pathways for multiple cytokines that are important in the pathogenesis of colitis. |
Preclinical Efficacy: A Comparative Summary
The following table summarizes preclinical data for the VAV1 degrader MRT-6160 in a T-cell transfer model of colitis, compared to a standard-of-care anti-TNF therapy.[1]
| Parameter | Vehicle | Anti-TNF (25 mg/kg) | VAV1 Degrader (MRT-6160, 1 mg/kg) |
| Disease Activity Index (DAI) | High | Reduced | Significantly reduced vs. Vehicle (p<0.0001) and Anti-TNF (p=0.0107)[1] |
| Colitis Progression Inhibition | - | - | 85% inhibition[1] |
| Colon Weight:Length Ratio (mg/cm) | 70.3 | 61.2 | 42.5 (Significantly reduced vs. Vehicle and Anti-TNF)[1] |
| Pro-inflammatory Cytokines (IL-6, TNF) in Colon Mucosa | High | Reduced | Significantly reduced[1] |
| IL-17A+ and TNF+ CD4+ T-cells in Mesenteric Lymph Nodes | High | Reduced | Lower levels compared to Vehicle and Anti-TNF[1] |
Signaling Pathways and Experimental Workflows
VAV1 Signaling Pathway in T-Cell Activation
Caption: VAV1 signaling cascade in T-cell activation.
Hypothetical Preclinical Experimental Workflow
Caption: Workflow for a preclinical colitis model study.
Detailed Experimental Protocols
T-Cell Adoptive Transfer Model of Colitis
This model is ideal for studying T-cell-mediated intestinal inflammation, making it highly relevant for evaluating a VAV1-targeting therapeutic.
1. Objective: To evaluate the efficacy of this compound in preventing the development of colitis induced by the transfer of pathogenic T-cells.
2. Animals:
-
Donor Mice: C57BL/6 mice.
-
Recipient Mice: Immunodeficient mice, such as RAG1-/- or SCID mice, which lack mature T and B cells.
3. Methodology:
-
Cell Isolation: Isolate CD4+ T-cells from the spleens of donor C57BL/6 mice. Further, sort the cells to isolate the naive CD4+CD45RBhigh T-cell population.
-
Cell Transfer: Inject 5 x 105 CD4+CD45RBhigh T-cells intraperitoneally into each recipient mouse. This transfer of pathogenic T-cells will induce colitis over several weeks.
-
Treatment Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution daily (e.g., orally or via IP injection).
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 1 mg/kg, orally, once daily).[1][12]
-
Group 3 (Standard-of-Care): Administer an anti-TNF antibody (e.g., 25 mg/kg, intraperitoneally, every three days).[1][12]
-
-
Monitoring:
-
Record body weight and assess clinical signs of colitis (stool consistency, rectal bleeding) three times a week to calculate a Disease Activity Index (DAI).
-
-
Termination and Analysis (e.g., Day 41):
-
Euthanize mice and harvest colons. Measure colon length and weight.
-
Histopathology: Fix a section of the distal colon in formalin for H&E staining to assess inflammation, crypt damage, and cellular infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17A) via qPCR or ELISA.
-
Flow Cytometry: Isolate cells from the mesenteric lymph nodes (mLN) and lamina propria to analyze T-cell populations and intracellular cytokine production (e.g., TNF+, IL-17A+ CD4+ T-cells).[1]
-
4. Endpoints:
-
Primary: Change in Disease Activity Index (DAI).
-
Secondary: Colon weight-to-length ratio, histological score of inflammation, and levels of pro-inflammatory cytokines in the colon and mesenteric lymph nodes.
Conclusion
Targeting VAV1 with a degrader molecule represents a promising and mechanistically distinct approach for the treatment of colitis. Preclinical data from the VAV1 degrader MRT-6160 suggests potential for superior efficacy compared to an established standard-of-care anti-TNF therapy in a T-cell-driven model of colitis.[1] By directly eliminating a key protein in lymphocyte activation, VAV1 degraders may offer a more profound and targeted immunosuppression in the gut. Further investigation is warranted to establish the clinical translatability of these findings and to position this compound within the therapeutic armamentarium for inflammatory bowel disease.
References
- 1. First-in-class VAV1 inhibitor prevents colitis progression in experimental model | BioWorld [bioworld.com]
- 2. VAV1 as a putative therapeutic target in autoimmune and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. gi.org [gi.org]
- 9. youtube.com [youtube.com]
- 10. New Ulcerative Colitis treatments 2025 | Everyone.org [everyone.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for VAV1 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of VAV1 degrader-3. As a novel small molecule inhibitor, it is imperative to handle this compound with the assumption that it is hazardous, adhering to the highest safety standards to ensure the well-being of laboratory personnel and environmental protection. This guide serves as a procedural framework; however, it is mandatory to consult your institution's specific Environmental Health and Safety (EHS) guidelines for full compliance.
Quantitative Data Summary
The following table summarizes the known quantitative and qualitative data for this compound. This information is critical for safe handling, storage, and preparation of solutions.
| Property | Value |
| Molecular Formula | C₂₂H₁₇ClN₂O₃ |
| Molecular Weight | 392.84 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
| Solubility (DMSO) | 79 mg/mL (201.09 mM) |
Experimental Protocols: Proper Disposal of this compound
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following step-by-step protocol should be strictly followed by all research personnel.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is mandatory to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
A laboratory coat .[3]
-
For handling the powdered form outside of a certified chemical fume hood, respiratory protection such as a dust mask or respirator is recommended to prevent inhalation.[1][4]
2. Waste Segregation and Collection: Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, compatible hazardous waste container.[5]
-
Contaminated disposable materials such as gloves, weigh boats, and pipette tips should be collected in a designated, leak-proof hazardous waste bag or container.[5][6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible liquid hazardous waste container.[6][7]
-
Do not mix this compound waste with other incompatible chemical waste streams.[8]
-
The initial rinse of any "empty" container that held this compound must be collected and disposed of as hazardous waste.[6]
-
3. Labeling and Storage of Waste: Accurate and clear labeling is crucial for the safe management of hazardous waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if applicable), and the date of accumulation.[8][9]
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[6]
-
Ensure that all waste containers are kept securely closed except when adding waste.[5]
4. Final Disposal Procedure: The final disposal of hazardous waste must be coordinated through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
-
After a container has been triple-rinsed (with the rinsate collected as hazardous waste), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6][11]
Mandatory Visualizations
VAV1 Signaling Pathway
Caption: VAV1 signaling cascade initiated by TCR engagement.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Research: A Comprehensive Guide to Handling VAV1 Degrader-3
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of VAV1 degrader-3, a potent, orally active VAV1 molecular glue degrader. Given the novelty of this compound, this guidance is based on the precautionary principle, treating the substance as potentially hazardous. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potent compound with the potential for toxicity. All personnel must be trained in the handling of potent chemical agents and be familiar with the procedures outlined in this document before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for various procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling of Stock Powder | Primary: Double nitrile gloves, disposable gown with tight-fitting cuffs, chemical splash goggles, and a face shield. Respiratory: NIOSH-approved N95 or higher-rated respirator is mandatory. |
| Preparation of Solutions | Primary: Double nitrile gloves, disposable gown, and chemical splash goggles. Respiratory: Work must be conducted within a certified chemical fume hood. |
| In Vitro / In Vivo Dosing | Primary: Nitrile gloves, lab coat, and safety glasses. |
| Waste Disposal | Primary: Double nitrile gloves, disposable gown, and chemical splash goggles. |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of as hazardous waste immediately.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing of this compound Powder
All handling of the solid form of this compound must be performed in a designated area, within a certified chemical fume hood or a powder containment hood to prevent aerosolization and inhalation.
-
Preparation: Ensure the designated handling area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers for the prepared solution.
-
Donning PPE: Put on all required PPE as specified in the table above for handling stock powder.
-
Weighing: Carefully weigh the desired amount of this compound. Use gentle motions to avoid creating dust.
-
Transfer: If transferring the powder to another container, do so slowly and carefully.
-
Decontamination: After weighing, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all single-use items, such as weigh boats and contaminated wipes, as hazardous chemical waste.
Solution Preparation
This compound is soluble in DMSO.[2][6]
-
Solvent Addition: In a certified chemical fume hood, add the appropriate solvent to the container with the pre-weighed this compound powder.
-
Dissolution: Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved. A warm water bath can be used to aid dissolution if necessary.[2]
-
Labeling: Ensure the container with the stock solution is clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, disposable gowns, weigh boats, and pipette tips must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused or expired solutions of this compound, as well as contaminated solvents, must be collected in a sealed, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste. |
Experimental Workflow and Safety Logic
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent. For large spills, contact your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
